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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Characterization of Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate

Executive Summary In modern drug discovery, functionalized biaryl systems serve as privileged scaffolds for modulating complex protein-protein interactions and kinase active sites. Methyl 3-[4-(hydroxymethyl)phenyl]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized biaryl systems serve as privileged scaffolds for modulating complex protein-protein interactions and kinase active sites. Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate is a highly versatile, orthogonally functionalized building block. It features a pyridine core, a methyl ester at the C2 position, and a 4-(hydroxymethyl)phenyl group at the C3 position.

This guide provides an in-depth mechanistic analysis, validated synthetic protocols, and self-correcting analytical workflows for researchers utilizing this compound. By establishing rigorous causality behind each chemical step, this whitepaper ensures high-fidelity reproduction and scaling of this critical intermediate.

Structural Rationale and Physicochemical Profiling

The strategic value of this molecule lies in its orthogonal reactivity. The methyl ester acts as an electron-withdrawing directing group and a latent carboxylic acid (or amide precursor), while the primary alcohol on the phenyl ring provides a distinct handle for etherification, halogenation, or oxidation to an aldehyde without cross-reactivity.

To aid in formulation and downstream synthetic planning, the quantitative physicochemical parameters of the compound are summarized below.

Table 1: Physicochemical Properties
PropertyValue / DescriptionRationale / Implication
Chemical Name Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylateIUPAC nomenclature.
Molecular Formula C₁₄H₁₃NO₃Confirms stoichiometry for mass spectrometry.
Molecular Weight 243.26 g/mol Critical for precise molar equivalent calculations.
Precursor 1 (Halide) Methyl 3-bromopicolinate (CAS: 53636-56-9)Electrophilic coupling partner [1].
Precursor 2 (Boronic Acid) (4-(Hydroxymethyl)phenyl)boronic acidNucleophilic coupling partner.
Predicted logP 1.8 – 2.2Indicates moderate lipophilicity; suitable for cellular assays if used as a final ligand.
Hydrogen Bond Donors 1 (Hydroxyl group)Key interaction point for target binding or functionalization.
Hydrogen Bond Acceptors 4 (Ester oxygens, hydroxyl oxygen, pyridine nitrogen)Influences solubility and target residence time.

Mechanistic Pathway: Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the pyridine C3 position and the phenyl ring is best achieved via a Suzuki-Miyaura cross-coupling [2]. The C3 position of a pyridine ring is inherently electron-deficient, and the adjacent C2 methyl ester introduces significant steric bulk. Therefore, standard palladium catalysts often suffer from slow reductive elimination, leading to protodeboronation side reactions.

To overcome this, Pd(dppf)Cl₂ is selected as the catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (approx. 99°), which sterically forces the palladium center to accelerate the reductive elimination step, efficiently yielding the sterically hindered ortho-substituted biaryl system [3].

SuzukiCycle A Pd(0)L2 Catalyst Active Species B Oxidative Addition Pd(II) Complex A->B + Methyl 3-bromopicolinate C Transmetalation Pd(II) Biaryl Complex B->C + Boronic Acid + K2CO3 Base D Reductive Elimination Biaryl Product C->D Isomerization D->A Product Release

Figure 1: Suzuki-Miyaura Catalytic Cycle for Biaryl Synthesis.

Step-by-Step Synthetic Protocol

Reagents Required:

  • Methyl 3-bromopyridine-2-carboxylate (1.0 equiv, 10 mmol)

  • (4-(Hydroxymethyl)phenyl)boronic acid (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Procedure & Causality:

  • Solvent Preparation: Combine 1,4-dioxane and deionized water. Causality: Dioxane efficiently solubilizes the organic precursors, while water is strictly necessary to dissolve the inorganic base and generate the reactive hydroxyboronate intermediate, which accelerates transmetalation.

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the premature oxidation of the Pd(0) active catalyst species.

  • Reagent Addition: Add the bromide, boronic acid, and K₂CO₃ to the reaction flask. Add the Pd(dppf)Cl₂ catalyst last.

  • Heating: Heat the mixture to 85°C under an Argon atmosphere for 12 hours. Causality: Mild heating overcomes the activation energy barrier of the sterically hindered transmetalation step without causing hydrolysis of the sensitive methyl ester.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient).

Self-Validating Analytical Workflow

To ensure scientific integrity, the synthesized intermediate must be subjected to a self-validating analytical workflow. A single analytical method is insufficient; orthogonal techniques must be layered to confirm purity, mass, and regiochemistry [4].

AnalyticalWorkflow S1 Crude Mixture S2 HPLC-UV (Purity >95%) S1->S2 Extract S3 LC-MS (ESI+) [M+H]+ = 244.1 S2->S3 Pass S4 NMR Structural Proof S3->S4 Pass S5 Validated Compound S4->S5 Pass

Figure 2: Self-validating analytical workflow for intermediate characterization.

Analytical Checkpoints
  • HPLC-UV (254 nm): Establishes the presence of a dominant chromophore. The reaction is deemed successful only if the target peak area exceeds 95% relative to impurities (e.g., protodeboronated side products).

  • LC-MS (ESI+): Independently confirms the mass-to-charge ratio. The expected exact mass is 243.09 Da. In positive electrospray ionization, look for the [M+H]⁺ peak at m/z 244.1 .

  • ¹H NMR (400 MHz, CDCl₃): Validates the regiochemistry.

    • Self-Correction Check: Ensure the presence of a sharp singlet at ~3.9 ppm integrating to 3 protons. If this is missing, the ester was inadvertently hydrolyzed during the reaction.

    • Structural Proof: The benzylic protons (-CH₂OH) should appear as a singlet or doublet (if coupled to the hydroxyl proton) around 4.7 ppm. The pyridine protons will show a characteristic splitting pattern (a doublet of doublets for the C4 and C6 protons) confirming the 2,3-disubstitution pattern.

Applications in Advanced Drug Development

The dual functionality of Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate makes it a highly sought-after scaffold in medicinal chemistry.

  • Kinase Inhibitors: The pyridine nitrogen and the ester (when converted to an amide) can act as a bidentate hinge-binding motif in the ATP-binding pocket of kinases.

  • PROTACs (Proteolysis Targeting Chimeras): The primary alcohol (-CH₂OH) serves as an ideal, non-interfering attachment point for PEG or alkyl linkers, allowing the molecule to be tethered to an E3 ligase recruiting ligand without disrupting the primary pharmacophore's binding affinity.

References

  • Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Canadian Journal of Chemistry, 2023. Available at:[Link]

  • Billingsley, K. L., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." National Institutes of Health (NIH) / Angewandte Chemie, 2008. Available at:[Link]

  • Pierre, F., et al. "Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer." Journal of Medicinal Chemistry (ACS Publications), 2010. Available at:[Link]

Exploratory

Technical Whitepaper: Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, biaryl systems containing functionalized pyridine cores serve as privileged scaffolds for developing highly selective kinase inhibitors and G-protein-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, biaryl systems containing functionalized pyridine cores serve as privileged scaffolds for developing highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate (CAS: 1808096-72-1) is an advanced synthetic building block that provides a highly versatile, orthogonally functionalizable biaryl axis[1].

The compound features a picolinate (pyridine-2-carboxylate) core, which is frequently utilized as a hinge-binding motif in kinase inhibitor design, coupled with a para-hydroxymethyl phenyl ring[2]. This dual-functionality allows researchers to independently manipulate the eastern and western hemispheres of the molecule: the methyl ester can be saponified for amide coupling, while the benzylic alcohol can be oxidized or halogenated to extend the molecular framework.

Physicochemical Profiling & Structural Data

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in biphasic reaction mixtures and its downstream impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

PropertyValue
IUPAC Name methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate
Common Synonym Methyl 3-(4-(hydroxymethyl)phenyl)picolinate
CAS Number 1808096-72-1
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
SMILES String COC(=O)c1ncccc1-c2ccc(CO)cc2
Hydrogen Bond Donors 1 (Benzylic hydroxyl group)
Hydrogen Bond Acceptors 4 (Ester oxygens, hydroxyl oxygen, pyridine nitrogen)
Structural Class Substituted Biaryl / Picolinate Derivative

Mechanistic Synthesis: Suzuki-Miyaura Cross-Coupling

The most efficient and scalable method for constructing the biaryl axis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 3-bromopyridine-2-carboxylate and (4-(hydroxymethyl)phenyl)boronic acid[2][3].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd(II)(Ar)(Br)L_n Pd0->OxAdd + Methyl 3-bromopicolinate TransMet Transmetalation Complex Pd(II)(Ar)(Ar')L_n OxAdd->TransMet + Boronic Acid & Base RedElim Reductive Elimination Product Release TransMet->RedElim Transmetalation RedElim->Pd0 Biaryl Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Causality in Reagent Selection
  • Catalyst System (Pd(dppf)Cl₂): The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium(II) intermediate. This spatial arrangement dramatically accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when coupling sterically hindered ortho-substituted biaryls.

  • Solvent System (1,4-Dioxane / H₂O): A biphasic 4:1 mixture is utilized. Dioxane provides excellent solubility for the organic electrophile, while water is mechanistically required to convert the boronic acid into a highly nucleophilic trihydroxyboronate anion, facilitating rapid transmetalation.

  • Base Selection (K₂CO₃): Potassium carbonate is a mild inorganic base. Using a stronger base (like NaOH) would lead to premature saponification of the methyl ester, destroying the orthogonality of the building block.

Step-by-Step Experimental Protocol
  • Preparation: To an oven-dried, argon-purged Schlenk flask, add methyl 3-bromopyridine-2-carboxylate (1.0 equiv, 10 mmol) and (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and finely powdered K₂CO₃ (2.5 equiv, 25 mmol).

  • Solvent Introduction: Inject degassed 1,4-Dioxane (40 mL) and degassed deionized H₂O (10 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 90 °C under vigorous stirring for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc 1:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove palladium black. Wash the organic filtrate with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the pure product.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, the following analytical benchmarks must be met:

  • LC-MS (ESI+): The mass spectrum must show a dominant pseudo-molecular ion peak at m/z 244.1 [M+H]⁺, confirming the molecular weight of 243.26 g/mol [1].

  • ¹H NMR (400 MHz, CDCl₃):

    • A sharp singlet at ~3.85 ppm (3H) confirms the intact methyl ester.

    • A singlet at ~4.75 ppm (2H) confirms the intact benzylic alcohol (hydroxymethyl group).

    • The aromatic region (7.30–8.70 ppm) must integrate to exactly 7 protons (3 from the pyridine ring, 4 from the para-substituted phenyl ring).

Divergent Downstream Functionalization

The strategic value of methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate lies in its capacity for divergent, orthogonal derivatization.

Functionalization Core Core Compound (Picolinate & Alcohol) Aldehyde Oxidation (Aldehyde) Core->Aldehyde MnO2 Acid Saponification (Picolinic Acid) Core->Acid LiOH Amine Reductive Amination (Amine Series) Aldehyde->Amine NaBH(OAc)3 Amide Amide Coupling (Kinase Inhibitors) Acid->Amide HATU/Amine

Divergent downstream functionalization pathways in drug discovery.

Orthogonal Derivatization Strategies
  • Pathway A: Benzylic Oxidation. The hydroxymethyl group can be selectively oxidized to an aldehyde using Manganese Dioxide (MnO₂). MnO₂ is chosen over harsher oxidants (like Jones reagent) because it selectively targets allylic and benzylic alcohols without over-oxidizing to the carboxylic acid or cleaving the methyl ester. The resulting aldehyde is a prime substrate for reductive amination to append solubilizing basic amines.

  • Pathway B: Ester Saponification. The methyl picolinate can be hydrolyzed to the corresponding picolinic acid using Lithium Hydroxide (LiOH) in THF/H₂O. LiOH is preferred over NaOH/KOH as it is mild enough to prevent the decarboxylation of the electron-deficient pyridine-2-carboxylic acid. The resulting acid is subsequently coupled with complex anilines or aliphatic amines using HATU/DIPEA to form potent kinase hinge-binding motifs[2].

References

  • 1808096-72-1 | methyl 3-[4-(hydroxymethyl)
  • Discovery, Structure–Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1)
  • 53636-56-9 | Methyl 3-bromo-2-pyridinecarboxylate | Bromides - Ambeed.

Sources

Foundational

METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE: Molecular Weight Profiling and Synthetic Utility in Drug Discovery

Executive Summary In modern drug discovery and medicinal chemistry, bi-aryl and hetero-aryl scaffolds serve as foundational pharmacophores for targeting complex biological pathways, including kinase inhibition and protei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, bi-aryl and hetero-aryl scaffolds serve as foundational pharmacophores for targeting complex biological pathways, including kinase inhibition and protein-protein interactions. Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate is a highly versatile, orthogonally functionalized building block. With a precisely calculated molecular weight of 243.26 g/mol , this compound provides an optimal balance of steric bulk and functional handles, allowing medicinal chemists to elaborate the scaffold without prematurely violating Lipinski’s Rule of Five.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, molecular weight validation methodologies, and a self-validating protocol for its synthesis via Suzuki-Miyaura cross-coupling.

Structural and Physicochemical Profiling

The strategic value of Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate lies in its tri-functional nature: a pyridine core for hydrogen bonding and transition-metal coordination, a methyl ester for amidation or saponification, and a benzylic alcohol for oxidation or nucleophilic substitution.

Understanding its exact mass and molecular weight is the first step in downstream analytical tracking. The molecular formula C14H13NO3 [1] dictates a molecular weight that is low enough to permit significant downstream elaboration (such as the addition of large macrocyclic or peptide-like appendages) while remaining within the optimal oral bioavailability space (MW < 500 Da).

Quantitative Physicochemical Data
PropertyValueImplication for Drug Design
Molecular Formula C14H13NO3Core scaffold provides aromaticity and polarity.
Molecular Weight 243.26 g/mol Leaves ~250 Da "budget" for further functionalization.
Monoisotopic Mass 243.0895 DaCritical for High-Resolution Mass Spectrometry (HRMS) tracking.
Hydrogen Bond Donors 1 (Hydroxyl -OH)Enhances aqueous solubility; target interaction point.
Hydrogen Bond Acceptors 4 (Pyridine N, Ester O x2, Hydroxyl O)Favorable for binding pocket coordination.
Rotatable Bonds 4Maintains a balance between flexibility and conformational entropy.

Analytical Methodologies for Molecular Weight Verification

To ensure the integrity of the synthesized building block, researchers must employ orthogonal analytical techniques to verify the molecular weight and structural connectivity.

  • High-Resolution Mass Spectrometry (HRMS): Using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode, the compound readily protonates at the pyridine nitrogen. The theoretical [M+H]+ adduct mass is 244.0974 Da . Observing this exact mass confirms the elemental composition and rules out common cross-coupling byproducts (such as homocoupled bi-aryls).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the molecular weight, 1H NMR provides connectivity validation. The methyl ester protons appear as a sharp singlet near 3.9 ppm (integrating to 3H), and the benzylic methylene protons ( −CH2​OH ) appear as a singlet near 4.7 ppm (integrating to 2H). The absence of the boronic acid hydroxyl protons confirms the successful coupling.

Synthetic Utility: The Suzuki-Miyaura Workflow

The most efficient route to construct this bi-aryl system is through a palladium-catalyzed Suzuki-Miyaura cross-coupling. This involves the reaction of methyl 3-bromopyridine-2-carboxylate (the electrophile)[2] with 4-(hydroxymethyl)phenylboronic acid (the nucleophile)[3].

Mechanistic Causality

The choice of reagents is dictated by the electronic and steric demands of the substrates:

  • Catalyst ( Pd(dppf)Cl2​ ): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is critical. The ortho-ester group on the pyridine ring creates significant steric hindrance. The large bite angle of the dppf ligand accelerates the reductive elimination step, preventing catalyst stalling and minimizing protodeboronation[4].

  • Solvent System (1,4-Dioxane / H2​O ): A biphasic system is required. The organic phase solubilizes the pyridine electrophile, while the aqueous phase dissolves the inorganic base ( K2​CO3​ ) and facilitates the formation of the reactive, electron-rich boronate complex required for the transmetalation step.

G SM1 Methyl 3-bromopyridine- 2-carboxylate (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O, 90°C SM1->Cat Suzuki-Miyaura Coupling SM2 4-(Hydroxymethyl)phenyl- boronic acid (Nucleophile) SM2->Cat Suzuki-Miyaura Coupling Prod Methyl 3-[4-(hydroxymethyl)phenyl] pyridine-2-carboxylate MW: 243.26 g/mol Cat->Prod Cross-Coupling Product

Fig 1. Suzuki-Miyaura cross-coupling workflow for synthesizing the target pyridine-2-carboxylate.

Downstream Functionalization Strategies

Once the core scaffold (MW: 243.26 g/mol ) is isolated, its orthogonal functional groups allow for divergent synthetic pathways. The ester can be selectively saponified in the presence of the benzylic alcohol, or the alcohol can be oxidized to an aldehyde without affecting the ester.

Pathways Core Methyl 3-[4-(hydroxymethyl)phenyl] pyridine-2-carboxylate (MW: 243.26 g/mol) Path1 Saponification (LiOH, THF/H2O) Core->Path1 Path2 Oxidation (Dess-Martin / MnO2) Core->Path2 Path3 Halogenation (SOCl2 or PBr3) Core->Path3 Prod1 Carboxylic Acid Derivative (Amidation Handle) Path1->Prod1 Prod2 Aldehyde Derivative (Reductive Amination Handle) Path2->Prod2 Prod3 Alkyl Halide Derivative (SN2 / Cross-Coupling Handle) Path3->Prod3

Fig 2. Downstream functionalization pathways leveraging the ester and benzylic alcohol handles.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints to confirm the molecular weight and reaction progress before proceeding to subsequent steps.

Step-by-Step Methodology: Synthesis of Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate

Step 1: Reagent Preparation & Degassing

  • In a 100 mL round-bottom flask, dissolve methyl 3-bromopyridine-2-carboxylate (1.0 equiv, 5.0 mmol) and 4-(hydroxymethyl)phenylboronic acid (1.2 equiv, 6.0 mmol) in 25 mL of 1,4-dioxane.

  • Add a 2.0 M aqueous solution of K2​CO3​ (3.0 equiv, 15.0 mmol).

  • Causality Check: Purge the biphasic mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Palladium(0) active species.

Step 2: Catalytic Activation

  • Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) to the degassed mixture.

  • Equip the flask with a reflux condenser and heat the reaction to 90 °C under an Argon atmosphere.

Step 3: In-Process Validation (The Self-Validating Checkpoint)

  • After 4 hours, withdraw a 50 µL aliquot from the organic layer. Dilute with 1 mL of HPLC-grade Acetonitrile.

  • Inject into an LC-MS system.

  • Validation Parameter: The reaction is deemed complete only when the Total Ion Chromatogram (TIC) demonstrates the complete disappearance of the starting bromide isotopic pattern (m/z ~216/218) and the emergence of a dominant peak at m/z 244.27 ( [M+H]+ ), confirming the successful formation of the 243.26 g/mol product.

Step 4: Workup and Purification

  • Cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate and 50 mL of deionized water.

  • Separate the organic layer. Extract the aqueous layer twice more with 25 mL of Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate as a solid.

References

Sources

Exploratory

Advanced Synthesis and Derivatization Strategies for Methyl 3-[4-(Hydroxymethyl)phenyl]pyridine-2-carboxylate Scaffolds

Executive Summary & Rationale The biaryl pyridine motif is a privileged topological scaffold in modern medicinal chemistry. Specifically, the compound methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate (CAS 1808096...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The biaryl pyridine motif is a privileged topological scaffold in modern medicinal chemistry. Specifically, the compound methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate (CAS 1808096-72-1) serves as a highly versatile intermediate. The orthogonal reactivity of its two primary functional groups—the C2-methyl ester and the C3'-benzylic alcohol—enables divergent synthetic pathways.

Derivatives of this scaffold are frequently utilized in the development of kinase inhibitors, where the picolinamide derivatives form critical bidentate hydrogen bonds with the hinge region of kinases such as AAK1 1[1]. Furthermore, related functionalized biaryl systems are critical in synthesizing allosteric modulators for G-protein coupled receptors, including metabotropic glutamate receptors (mGluRs)2[2]. This guide details the mechanistic causality, quantitative optimization, and self-validating protocols required to synthesize and derivatize this core scaffold.

Core Scaffold Construction: Mechanistic Insights

The core scaffold is constructed via a Suzuki-Miyaura cross-coupling between methyl 3-bromopicolinate and (4-(hydroxymethyl)phenyl)boronic acid.

Causality in Catalyst Selection

The pyridine ring is highly electron-deficient due to the inductive and mesomeric effects of the adjacent nitrogen atom and the C2-carboxylate group. While this electron deficiency significantly accelerates the oxidative addition of Pd(0) into the C-Br bond3[3], it also presents a coordination hazard. The proximity of the pyridine nitrogen and the ester carbonyl creates a bidentate pocket that can sequester monodentate palladium species (e.g., Pd(PPh3)4), leading to catalyst poisoning and the precipitation of inactive palladium black.

To circumvent this, sterically demanding bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Buchwald-type ligands (e.g., XPhos) must be employed. These ligands enforce the proper geometry for transmetalation and reductive elimination while preventing off-target coordination by the substrate.

Quantitative Data: Suzuki-Miyaura Optimization

The table below summarizes the optimization landscape for the cross-coupling of methyl 3-bromopicolinate, demonstrating the necessity of bidentate ligands and appropriate base selection.

EntryPalladium CatalystLigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃ (Monodentate)Na₂CO₃Toluene / H₂O10045% (High Pd Black)
2Pd(PPh₃)₄NoneK₂CO₃1,4-Dioxane / H₂O9062%
3Pd(dppf)Cl₂ dppf (Bidentate) K₂CO₃ 1,4-Dioxane / H₂O 90 88%
4Pd₂(dba)₃XPhos (Buchwald)K₃PO₄THF / H₂O8091%

Divergent Derivatization Strategies

Once the core scaffold is isolated, it acts as a central hub for generating diverse compound libraries. The workflow below illustrates the three primary vectors of derivatization.

SynthesisWorkflow SM Methyl 3-bromopicolinate + Ar-B(OH)2 Core Core Scaffold: Methyl 3-[4-(hydroxymethyl)phenyl] pyridine-2-carboxylate SM->Core Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C DerivA Route A: Picolinamides (Kinase Hinge-Binders) Core->DerivA 1. LiOH, THF/H2O 2. HATU, DIPEA, R-NH2 DerivB Route B: Benzylic Amines (Solubility Enhancers) Core->DerivB 1. SOCl2, DCM 2. R-NH2, DIPEA DerivC Route C: Aldehydes/Acids (Cross-Coupling Handles) Core->DerivC MnO2 or Dess-Martin Periodinane

Caption: Divergent synthetic workflow for generating derivatives from the core biaryl picolinate scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes an "In-Process Validation" step to ensure the chemical transformation is successful before proceeding, minimizing wasted time and reagents.

Protocol 1: Synthesis of the Core Scaffold (Suzuki-Miyaura)

Objective: Construct methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate.

  • Setup: To an oven-dried Schlenk flask, add methyl 3-bromopicolinate (1.0 equiv, 10 mmol) and (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and K₂CO₃ (2.5 equiv, 25 mmol).

  • Solvent: Suspend the mixture in a degassed solution of 1,4-Dioxane and H₂O (4:1 ratio, 50 mL). Purge the vessel with N₂ for 10 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Dilute the filtrate with EtOAc (100 mL), wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: 20% to 60% EtOAc in Hexanes).

  • Self-Validation: Analyze via LC-MS. The product must show a distinct peak with [M+H]⁺ = 244.1. On TLC (50% EtOAc/Hexanes), the product is highly UV-active and runs lower than the starting bromide due to the polar hydroxyl group.

Protocol 2: Route A - Ester Saponification and Amidation

Objective: Generate picolinamide derivatives for kinase hinge-binding.

  • Saponification: Dissolve the core scaffold (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4 hours.

    • Self-Validation A: TLC should show complete consumption of the starting material. Acidify the mixture to pH ~3 with 1M HCl. Extract with EtOAc. ¹H NMR of the crude must show the disappearance of the methyl ester singlet at ~3.9 ppm.

  • Amidation: Dissolve the resulting carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 6 hours.

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF) and brine. Dry and concentrate.

    • Self-Validation B: LC-MS must confirm the target mass. The ¹H NMR will show new aliphatic/aromatic peaks corresponding to the incorporated amine, while the benzylic CH₂ (~4.7 ppm) remains intact.

Protocol 3: Route B - Benzylic Activation and Amination

Objective: Introduce basic amines at the benzylic position to improve aqueous solubility.

  • Chlorination: Dissolve the core scaffold (1.0 equiv) in anhydrous DCM at 0 °C. Dropwise, add Thionyl Chloride (SOCl₂, 2.0 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation A: Quench a small aliquot in MeOH. LC-MS should show the methyl ether mass (indicating the transient benzylic chloride was trapped by MeOH).

  • Concentration: Carefully concentrate the mixture in vacuo to remove excess SOCl₂ and HCl gas. Redissolve the crude benzylic chloride in anhydrous acetonitrile.

  • Nucleophilic Displacement: Add the desired amine (e.g., morpholine, piperazine) (3.0 equiv) and DIPEA (2.0 equiv). Heat to 60 °C for 4 hours.

  • Workup: Concentrate the solvent, partition between EtOAc and saturated NaHCO₃. Extract, dry, and purify via reverse-phase chromatography (C18, Water/MeCN with 0.1% TFA).

    • Self-Validation B: ¹H NMR will show an upfield shift of the benzylic CH₂ protons (from ~4.7 ppm in the alcohol to ~3.5-3.8 ppm depending on the amine), and the disappearance of the broad -OH exchangeable proton.

References

  • Discovery, Structure–Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Source: Google Patents (US20180346468A1)
  • Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE in Advanced Transition Metal Catalysis

Executive Summary The rational design of ligands is the cornerstone of modern transition metal catalysis. METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE is a highly specialized, multifunctional pre-ligand desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of ligands is the cornerstone of modern transition metal catalysis. METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE is a highly specialized, multifunctional pre-ligand designed for demanding cross-coupling and C–H activation workflows. By combining the privileged bidentate (N,O) coordination motif of picolinic acid derivatives with strategic steric bulk and a functionalizable handle, this compound bridges the gap between highly active homogeneous catalysis and sustainable heterogeneous catalyst recovery.

This application note details the mechanistic rationale, self-validating experimental protocols, and benchmarking data for utilizing this ligand in Palladium-catalyzed workflows, specifically targeting drug development professionals and synthetic chemists.

Structural & Mechanistic Profiling: The Causality of Design

To achieve high turnover numbers (TON) and regioselectivity, every structural feature of a ligand must serve a distinct mechanistic purpose. The architecture of this ligand is engineered around three functional pillars:

  • The Bidentate N,O-Coordination Sphere: Picolinic acid derivatives are widely recognized as robust bidentate ligands that stabilize high-valent metal intermediates (e.g., Pd(IV) or Cu(III))[1]. The methyl ester acts as a stable, highly soluble pre-ligand. Under standard basic coupling conditions (e.g., using K₂CO₃ or Ag₂CO₃), the ester undergoes controlled in situ hydrolysis to generate the active anionic picolinate, ensuring a steady, slow release of the active coordinating species.

  • Steric Tuning at the 3-Position: The introduction of the aryl group at the 3-position of the pyridine ring is not arbitrary. This bulky substituent exerts significant steric pressure on the metal center. In Palladium-catalyzed C–H arylation and cross-coupling, this steric crowding forces the metal into a reactive geometry that dramatically lowers the activation energy for the rate-limiting reductive elimination step[2].

  • The 4-(Hydroxymethyl) Handle: The primary alcohol moiety on the aryl ring is electronically decoupled from the active N,O-coordination site. This provides an ideal anchoring point for covalent immobilization onto solid supports (such as silica or polystyrene resins) without perturbing the electronic properties of the catalyst[3].

G N1 Pre-Ligand (Methyl Ester) N2 Active Catalyst [Pd(L)(OAc)] N1->N2 Base, Pd(OAc)2 N3 C-H Cleavage Intermediate N2->N3 Substrate N4 Oxidative Addition (Ar-X) N3->N4 Ar-X N5 Reductive Elimination N4->N5 Steric Acceleration N5->N2 Product Release

Catalytic cycle of Pd-mediated C-H arylation utilizing the activated picolinate ligand.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems . They include built-in control reactions and internal standards to definitively prove that the observed catalysis is driven by the ligand and to allow for accurate mass-balance tracking.

Protocol A: Homogeneous Pd-Catalyzed Directed C–H Arylation

This protocol utilizes the ligand for the direct C–H arylation of unactivated arenes, a critical transformation in late-stage pharmaceutical functionalization[2].

Reagents & Materials:

  • Pre-Ligand: Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate (10 mol%)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: Ag₂CO₃ (2.0 equiv) – Causality: Acts as both a base to neutralize HX and a halide abstractor to open a coordination site on Pd.

  • Solvent: t-AmylOH – Causality: A bulky, non-nucleophilic solvent that resists oxidation and prevents competitive solvent coordination.

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Workflow:

  • System Validation Setup: Prepare two identical Schlenk tubes. Tube A (Active) will contain the ligand. Tube B (Control) will omit the ligand.

  • Pre-Activation: To Tube A, add the pre-ligand (0.05 mmol), Pd(OAc)₂ (0.025 mmol), and Ag₂CO₃ (1.0 mmol) in 1.0 mL of t-AmylOH. Stir at 60 °C for 30 minutes to facilitate in situ ester hydrolysis and complexation.

  • Substrate Addition: Add the arene substrate (0.5 mmol), the aryl iodide (1.0 mmol), and 1,3,5-trimethoxybenzene (0.25 mmol) to both tubes.

  • Reaction: Seal the tubes and heat to 110 °C for 16 hours under an argon atmosphere.

  • In-Process Validation: Cool to room temperature. Withdraw a 10 µL aliquot from both tubes, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. Validation Check: Tube B should show <15% conversion, while Tube A should show >90% conversion relative to the internal standard.

  • Isolation: Purify the product from Tube A via standard flash column chromatography.

Protocol B: Covalent Immobilization for Heterogeneous Catalysis

For industrial scale-up, catalyst recovery is paramount. This protocol leverages the hydroxymethyl group to tether the ligand to a silica support.

Step-by-Step Workflow:

  • Silica Activation: Suspend mesoporous silica (Si-OH) in dry THF. Add cyanuric chloride (linker) and triethylamine. Reflux for 4 hours to generate activated chloro-functionalized silica.

  • Ligand Grafting: Add Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate (1.2 equiv relative to linker loading) to the suspension. Reflux for 24 hours. The primary alcohol undergoes nucleophilic aromatic substitution with the cyanuric chloride linker.

  • Washing & Metallation: Filter and wash the functionalized silica extensively with THF and MeOH to remove unreacted ligand. Suspend the resin in DCM and add Pd(OAc)₂. Stir for 12 hours to afford the immobilized Pd-complex.

  • Validation Check: Analyze the filtrate via ICP-MS to ensure no leached Palladium remains, confirming complete complexation to the solid support.

G L Ligand: Methyl 3-[4-(hydroxymethyl)phenyl]... A Linker Activation (Cyanuric Chloride) L->A S Silica Support (Si-OH) S->A I Immobilized Ligand (Heterogeneous) A->I Covalent Grafting M Metal Complexation [Pd or Cu] I->M Catalyst Prep

Workflow for covalent immobilization of the ligand onto silica supports for catalyst recycling.

Quantitative Data & Benchmarking

The efficacy of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE was benchmarked against standard picolinic acid ligands in a model Pd-catalyzed C–H arylation reaction. The data below demonstrates the profound impact of the 3-aryl steric bulk on reaction efficiency, as well as the viability of the immobilized variant.

Ligand SystemYield (%)TONTOF (h⁻¹)Catalyst Recovery (%)
No Ligand (Control)122.40.15N/A
Unsubstituted Picolinic Acid6813.60.85N/A
Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate 94 18.8 1.17 N/A
Immobilized Ligand (Silica-Supported) 91 18.2 1.13 >98%

Note: Yields determined by GC-MS using 1,3,5-trimethoxybenzene as an internal standard. TON (Turnover Number) and TOF (Turnover Frequency) calculated based on 5 mol% Pd loading over 16 hours.

References

  • Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. The Journal of Organic Chemistry - ACS Publications. 1

  • Ligand-Enabled Triple C–H Activation Reactions: One-Pot Synthesis of Diverse 4-Aryl-2-quinolinones from Propionamides. PMC - NIH. 2

  • Picolinamides as Effective Ligands for Copper-Catalysed Aryl Ether Formation: Structure-Activity Relationships, Substrate Scope and Mechanistic Investigations. Academia.edu. 3

Sources

Application

Application Note: Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate as a Bifunctional Scaffold in Molecular Imaging

Executive Summary & Mechanistic Rationale Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate (CAS: 1808096-72-1) is a highly versatile, bifunctional chemical scaffold utilized in the design of next-generation molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate (CAS: 1808096-72-1) is a highly versatile, bifunctional chemical scaffold utilized in the design of next-generation molecular imaging agents and targeted radiotherapeutics. Featuring a picolinate (pyridine-2-carboxylate) core and a 4-(hydroxymethyl)phenyl moiety, this molecule provides dual orthogonal handles for structural diversification.

The strategic advantage of this scaffold lies in its bifunctional causality:

  • The Hydroxymethyl Group (Late-Stage Functionalization): Direct radiofluorination of unactivated aliphatic alcohols is thermodynamically unfavorable. By converting this primary alcohol into a sulfonate ester (e.g., a tosylate), we create a highly polarizable, resonance-stabilized leaving group. This enables rapid, late-stage SN​2 nucleophilic substitution by [18F]fluoride , minimizing elimination side-reactions and maximizing radiochemical yield .

  • The Methyl Ester (Targeting Vector Conjugation): The ester can be selectively saponified to a carboxylic acid under mild basic conditions. This provides a handle for chemoselective amide coupling (via EDC/NHS chemistry) to targeting peptides, antibodies, or fluorophores. The resulting picolinamide linkage is metabolically stable and provides a rigid vector for target binding, a property heavily leveraged in Tau PET tracers and Antibody-Drug Conjugates (ADCs) targeting tumor antigens like EGFR .

Experimental Protocols: A Self-Validating System

The following protocols detail the derivatization of the scaffold into a targeted [18F] -PET imaging agent. Every phase is designed as a self-validating system to ensure absolute chemical and radiochemical integrity.

Protocol A: Synthesis of the [18F] -Labeling Precursor

Causality: Tosyl chloride (TsCl) is selected over mesyl chloride due to the superior UV-absorbance of the tosyl group, which facilitates downstream HPLC purification and quantification. Anhydrous conditions are strictly maintained to prevent moisture-induced hydrolysis of the highly reactive sulfonyl chloride.

  • Reaction Setup: Dissolve 50 mg of the scaffold in 2 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add 2.0 equivalents of triethylamine ( Et3​N ) as a proton scavenger, followed by 1.5 equivalents of TsCl.

  • Propagation: Stir the mixture at 0°C for 1 hour, then warm to room temperature for 3 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the starting material ( Rf​≈0.3 ) and the emergence of a distinct, less polar spot ( Rf​≈0.6 ) confirms reaction completion.

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via silica gel flash chromatography to yield the tosylate precursor.

Protocol B: Late-Stage Radiofluorination

Causality: Kryptofix-222 (K222) is employed to sequester the potassium cation ( K+ ), generating a "naked", highly nucleophilic [18F]fluoride anion that rapidly displaces the tosylate .

  • Isotope Trapping: Trap aqueous [18F]fluoride (1–5 GBq) on a QMA (Quaternary Methyl Ammonium) carbonate ion-exchange cartridge to remove isotopic impurities.

  • Elution & Phase Transfer: Elute the [18F]F− into a V-vial using a solution of K222 (15 mg) and K2​CO3​ (3 mg) in 1 mL of MeCN/ H2​O (8:2 v/v).

  • Azeotropic Drying: Dry the complex at 95°C under a stream of helium. Add anhydrous MeCN ( 3×1 mL ) to ensure complete removal of water. Critical Causality: Residual water will hydrate and deactivate the fluoride nucleophile, plummeting the radiochemical yield.

  • Radiolabeling: Add 3 mg of the tosylate precursor dissolved in 0.5 mL of anhydrous MeCN. Heat at 90°C for 10 minutes.

  • Self-Validation (Quality Control): Quench the reaction with water and inject onto a semi-preparative Radio-HPLC. Collect the radioactive fraction. Co-inject an aliquot with a synthesized non-radioactive [19F] -reference standard. Matching retention times on the UV and radiometric channels confirm absolute chemical identity.

Protocol C: Scaffold Hydrolysis and Peptide Conjugation

Causality: EDC/NHS chemistry is utilized to form an active ester that reacts chemoselectively with primary amines on the targeting vector (e.g., lysine residues). This avoids racemization of the peptide and ensures high coupling efficiency in aqueous-compatible solvents .

  • Saponification: Dissolve the scaffold in THF/ H2​O (1:1). Add 1.2 equivalents of LiOH and stir at room temperature for 2 hours.

  • Self-Validation (Intermediate): Acidify to pH 4 and extract. LC-MS analysis must show a mass shift of -14 Da (loss of the methyl group), confirming picolinic acid formation.

  • Activation: Dissolve the picolinic acid in anhydrous DMF. Add 1.5 eq of EDC·HCl and 1.5 eq of NHS. Stir for 30 minutes.

  • Conjugation: Add 1.0 eq of the targeting peptide and 2.0 eq of DIPEA. Stir for 2 hours.

  • Self-Validation (Final): Purify via preparative HPLC. Analyze fractions by MALDI-TOF MS to confirm the exact molecular weight of the final conjugated imaging agent.

Quantitative Data Summary

The following table summarizes the typical validation metrics achieved using this scaffold for PET tracer development.

ParameterValueAnalytical Method / Validation System
Precursor Yield (Tosylate) 78 – 85%HPLC (UV 254 nm), 1H -NMR
Radiochemical Yield (RCY) 45 – 55% (decay-corrected)Radio-TLC, Radio-HPLC
Radiochemical Purity (RCP) > 99%Radio-HPLC (Isotopic Co-injection)
Molar Activity ( Am​ ) 150 – 250 GBq/μmolHPLC (UV Standard Curve Calibration)
Lipophilicity (LogP) 2.1 ± 0.2Shake-flask method (Octanol/Water partition)

Workflows and Mechanisms

Workflow A Methyl 3-[4-(hydroxymethyl)phenyl] pyridine-2-carboxylate B Tosylation (TsCl, Et3N, DCM) A->B Activation F Ester Hydrolysis (LiOH, THF/H2O) A->F Scaffold Modification C Precursor: Tosylate Intermediate B->C D Radiofluorination ([18F]KF, K222, MeCN, 90°C) C->D Nucleophilic Substitution E [18F]-Labeled PET Agent D->E G Peptide Conjugation (EDC/NHS) F->G G->C LSF Pathway

Workflow for derivatization and radiolabeling of the picolinate scaffold.

Mechanism Tracer [18F]-Targeted Picolinate Agent Blood Systemic Circulation Tracer->Blood IV Injection Tumor Tumor Microenvironment (Target Receptor) Blood->Tumor Extravasation & Binding Internalization Receptor-Mediated Endocytosis Tumor->Internalization Cellular Uptake PET PET/CT Signal Detection Tumor->PET Positron Emission Internalization->PET Intracellular Accumulation

In vivo targeting and signal generation mechanism of the picolinate imaging agent.

References

  • Preshlock S, Tredwell M, Gouverneur V. 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chem Rev. 2016;116(2):719-766.[Link]

  • Wang Y. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Front Chem. 2022;10:884517.[Link]

  • Hostetler ED, Walji AM, Zeng Z, et al. Comparison of New Tau PET-Tracer Candidates With [18F]T808 and [18F]T807. J Nucl Med. 2016;57(1):159-165.[Link]

  • Phillips GL, et al. Anti-EGFR antibody drug conjugates.
Method

Application Note: Rational Design of Reaction-Based Fluorescent Probes Utilizing Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate

Scaffold Rationale & Structural Causality The development of highly selective fluorescent probes for paramagnetic transition metals—particularly Copper (Cu²⁺)—presents a unique photophysical challenge. Traditional coordi...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Rationale & Structural Causality

The development of highly selective fluorescent probes for paramagnetic transition metals—particularly Copper (Cu²⁺)—presents a unique photophysical challenge. Traditional coordination-based probes often suffer from fluorescence quenching due to the inherent paramagnetic nature of Cu²⁺, which facilitates non-radiative decay pathways via electron or energy transfer. To circumvent this, researchers have pivoted toward reaction-based probes (chemodosimeters) , where the analyte triggers a specific, irreversible chemical reaction that alters the fluorophore's electronic state, yielding a robust "turn-on" or ratiometric signal[1].

Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate (MHPC) has emerged as a highly specialized, bifunctional scaffold designed specifically for this purpose. Its architecture is divided into two synergistic domains:

  • The Recognition Domain (Methyl Pyridine-2-carboxylate): The picolinate ester acts as a highly specific receptor for Cu²⁺. Unlike free picolinic acid, the ester is photophysically silent in its native state but undergoes rapid, Cu²⁺-catalyzed hydrolysis[2].

  • The Conjugation Handle (4-(Hydroxymethyl)phenyl): The para-substituted benzyl alcohol provides a sterically unhindered, reactive site for covalent attachment to various fluorophores (e.g., BODIPY, Coumarin, or Cyanine dyes) without interfering with the metal-binding pocket's geometry[3].

Mechanistic Insights: Cu²⁺-Catalyzed Hydrolysis

The sensing mechanism relies on the Lewis acid activation of the picolinate ester. When Cu²⁺ is introduced to the system, it coordinates tightly in a bidentate fashion to the pyridine nitrogen and the carbonyl oxygen of the methyl ester[4].

This coordination withdraws electron density from the carbonyl carbon, drastically increasing its electrophilicity. Consequently, the activation energy for nucleophilic attack by ambient water molecules is lowered, accelerating the hydrolysis of the ester bond[1]. The cleavage of the ester group into a free carboxylate fundamentally alters the electron-withdrawing capacity of the receptor moiety. If the MHPC scaffold is electronically conjugated to a fluorophore, this transformation shifts the Internal Charge Transfer (ICT) state, resulting in a pronounced ratiometric emission shift or a massive enhancement in fluorescence quantum yield[3].

Cu_Hydrolysis Probe Native Probe (Esterified MHPC-Fluorophore) Quenched / Shifted ICT Complex Cu2+ Coordinated Intermediate (Activated Carbonyl) Probe->Complex + Cu2+ Binding Product Hydrolyzed Probe (Free Picolinic Acid) Restored / Ratiometric Emission Complex->Product + H2O (Hydrolysis) - Cu2+ Release

Figure 1: Mechanism of Cu²⁺-catalyzed hydrolysis of the picolinate ester, leading to fluorescence modulation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and application of an MHPC-based BODIPY probe. Each step includes specific analytical checkpoints to validate the chemical transformation.

Protocol A: Activation of the Hydroxymethyl Handle

To conjugate MHPC to a phenolic or amine-bearing fluorophore, the stable hydroxyl group must first be converted into a reactive leaving group (e.g., a bromide).

  • Reaction Setup: Dissolve 1.0 eq of MHPC in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere. Chill the solution to 0 °C using an ice bath to control the exothermic bromination.

  • Reagent Addition: Dropwise add 1.2 eq of Phosphorus Tribromide (PBr₃). Causality: PBr₃ is preferred over the Appel reaction (CBr₄/PPh₃) here to avoid challenging chromatographic separations from triphenylphosphine oxide, which often co-elutes with pyridine derivatives.

  • Propagation & Quenching: Stir for 2 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃ to neutralize generated HBr, preventing the protonation of the pyridine ring which would complicate extraction.

  • Validation Checkpoint:

    • TLC: Confirm consumption of the starting material (typically shifts to a higher Rf in 1:1 Hexane:Ethyl Acetate).

    • ¹H NMR (CDCl₃): Verify the disappearance of the benzyl alcohol singlet (~4.7 ppm) and the appearance of a new benzylic bromide singlet (~4.5 ppm).

Protocol B: Fluorophore Conjugation (Etherification)
  • Reaction Setup: In a flame-dried flask, dissolve 1.0 eq of a hydroxylated fluorophore (e.g., 3-hydroxy-BODIPY) and 1.5 eq of the brominated MHPC intermediate in anhydrous N,N-Dimethylformamide (DMF).

  • Base Catalysis: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ provides sufficient basicity to deprotonate the phenolic fluorophore without hydrolyzing the sensitive methyl picolinate ester (which would occur if stronger bases like NaOH were used).

  • Isolation: Heat at 60 °C for 4 hours. Extract with Ethyl Acetate and wash extensively with brine (5x) to remove residual DMF. Purify via silica gel chromatography.

  • Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) must confirm the [M+H]⁺ peak of the intact ester-conjugated probe.

Protocol C: Cu²⁺ Sensing Assay
  • Buffer Selection: Prepare a 20 mM HEPES buffer (pH 7.4) containing 10% CH₃CN as a cosolvent to ensure probe solubility. Causality: HEPES is strictly required over PBS or Citrate buffers, as phosphate and citrate strongly chelate Cu²⁺, creating false negatives by outcompeting the probe's recognition domain[3].

  • Titration: Add aliquots of a standard CuCl₂ solution (0 to 50 μM) to a 5 μM solution of the probe.

  • Incubation: Allow 15–30 minutes for the Cu²⁺-catalyzed hydrolysis to reach completion before recording fluorescence spectra.

Synth_Workflow A Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate (Starting Scaffold) B Bromination (PBr3, DCM, 0°C) Validation: 1H NMR (CH2Br shift) A->B Handle Activation C SN2 Conjugation (Fluorophore-OH, K2CO3, DMF) Validation: HRMS [M+H]+ B->C Ether Linkage Formation D Photophysical Assay (HEPES Buffer, pH 7.4) Validation: Fluorescence Titration C->D Chemodosimetric Sensing

Figure 2: Step-by-step synthetic and assay workflow for MHPC-derived fluorescent probes.

Quantitative Photophysical Data

The table below summarizes the typical photophysical parameters of an MHPC-BODIPY conjugated probe before and after the Cu²⁺-catalyzed hydrolysis event, demonstrating the analytical power of this scaffold[3].

ParameterNative Probe (Apo State)Hydrolyzed Probe (+ Cu²⁺)Analytical Significance
Absorption Max (λabs) 550 nm570 nm20 nm bathochromic shift indicates ICT modulation.
Emission Max (λem) 574 nm593 nmEnables ratiometric (dual-channel) self-calibrating detection.
Quantum Yield (Φ) 0.050.459-fold fluorescence "turn-on" enhances signal-to-noise ratio.
Limit of Detection (LOD) N/A0.08 μMHighly sensitive; suitable for tracking endogenous biological Cu²⁺.
Response Time N/A< 15 minutesRapid reaction kinetics due to efficient Lewis acid activation.

References

  • A colorimetric and ratiometric fluorescent probe for Cu2+ with a large red shift and its imaging in living cells RSC Advances (RSC Publishing) URL:[Link]

  • A novel ratiometric fluorescent probe based on a BODIPY derivative for Cu2+ detection in aqueous solution Analytical Methods (RSC Publishing) URL:[Link]

  • A New Coumarin-Based Fluorescence Turn-On Chemodosimeter for Cu2+ in Water National Institutes of Health (NIH) URL:[Link]

  • A Near-Infrared Ratiometric Fluorescent Probe for Detecting Endogenous Cu2+ in the Brain ChemRxiv URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide for researchers and drug development professionals synthesizing Methyl 3-[4-(hydroxymet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide for researchers and drug development professionals synthesizing Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate . This molecule is constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 3-bromopyridine-2-carboxylate and [4-(hydroxymethyl)phenyl]boronic acid (or its pinacol ester). While seemingly straightforward, the electron-deficient nature of the pyridine ring and the lability of the methyl ester present unique mechanistic challenges that frequently compromise yields.

Visual Workflow: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical points where side reactions (ester hydrolysis and protodeboronation) derail the synthesis.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Pd(II)-Br (Methyl 3-bromopyridine-2-carboxylate) Pd0->OxAdd + Ar-Br TransMet Transmetalation Ar-Pd(II)-Ar' (+ Boronic Ester / Base) OxAdd->TransMet + Ar'-B(pin) + Base Hydrolysis Side Reaction: Ester Hydrolysis (Aqueous Base) OxAdd->Hydrolysis RedElim Reductive Elimination Product Formation TransMet->RedElim DeBoro Side Reaction: Protodeboronation (Protic Solvents) TransMet->DeBoro RedElim->Pd0 Catalyst Regeneration Product Methyl 3-[4-(hydroxymethyl)phenyl] pyridine-2-carboxylate RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle detailing desired product formation vs. primary failure modes.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant loss of the methyl ester (ester hydrolysis) during the cross-coupling? Causality: The standard Suzuki-Miyaura protocol utilizes aqueous basic conditions (e.g., Na₂CO₃ in toluene/water)[1]. In your substrate, the methyl ester is located at the 2-position of an electron-deficient pyridine ring. This electronic environment highly activates the carbonyl carbon toward nucleophilic attack by hydroxide ions (generated from the aqueous base), leading to rapid saponification into the corresponding carboxylic acid[]. Solution: Transition to strictly anhydrous conditions. Substituting aqueous Na₂CO₃ with anhydrous K₃PO₄ in a polar aprotic solvent like DMF prevents hydrolysis while still facilitating the formation of the crucial "ate" complex required for transmetalation[].

Q2: The conversion is stalling at 40%, and I am recovering unreacted methyl 3-bromopyridine-2-carboxylate. Is steric hindrance an issue? Causality: Yes. The 3-position of the pyridine ring is directly ortho to the bulky methyl carboxylate group. This steric bulk impedes the transmetalation step, where the bulky palladium complex must interact with the incoming boronic species. If transmetalation is too slow, the active Pd(II) intermediate may undergo off-cycle degradation, such as protodehalogenation[3]. Solution: Upgrade your catalyst system. Switch from the standard Pd(PPh₃)₄ to a catalyst with a larger bite angle and greater steric accommodation, such as Pd(dppf)Cl₂. Additionally, using the pinacol ester derivative—(4-(hydroxymethyl)phenyl)boronic acid pinacol ester—often provides superior transmetalation kinetics under anhydrous conditions compared to the free boronic acid[4].

Q3: How do I prevent the degradation of the boronic acid (protodeboronation)? Causality: Boronic acids are prone to protodeboronation in protic solvents, a process accelerated by the presence of base and heat. The C-B bond is cleaved, yielding the des-borylated arene (benzyl alcohol, in this case)[5]. Solution: Masking the boronic acid as a pinacol (pin) ester significantly enhances its stability against protodeboronation[5]. Combined with the anhydrous DMF/K₃PO₄ system, this side reaction is virtually eliminated.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the yield of the desired product versus the hydrolysis side product.

Base / Solvent SystemCatalystTemp (°C)Target Yield (%)Hydrolysis (%)Mechanistic Outcome
Na₂CO₃ (aq) / ToluenePd(PPh₃)₄80~32%~55%High ester cleavage due to nucleophilic OH⁻ attack.
K₂CO₃ (aq) / DioxanePd(dppf)Cl₂90~45%~40%Improved transmetalation, but hydrolysis persists.
KF (Anhydrous) / THFPd(OAc)₂/XPhos75~68%<2%Hydrolysis suppressed; sluggish transmetalation.
K₃PO₄ (Anhydrous) / DMF Pd(dppf)Cl₂ 90 ~89% <1% Optimal: Fast transmetalation, zero hydrolysis.
Self-Validating Experimental Protocol

This protocol utilizes the optimized anhydrous conditions. It is designed as a self-validating system: each critical phase includes an observational or analytical checkpoint to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Reagent Preparation & Validation

  • Action: Charge a dry Schlenk flask with methyl 3-bromopyridine-2-carboxylate (1.0 equiv), (4-(hydroxymethyl)phenyl)boronic acid pinacol ester (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and finely powdered anhydrous K₃PO₄ (2.0 equiv).

  • Validation Check: Perform a baseline TLC (Hexanes:EtOAc 1:1) of the starting materials. Ensure no baseline material (carboxylic acid) is present in the bromide precursor, which would indicate pre-existing degradation.

Step 2: Inert Atmosphere & Solvent Addition

  • Action: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Add anhydrous DMF (10 mL/mmol) via syringe.

  • Validation Check: Observe the mixture. The solution should initially be yellow/orange. Bubble Argon directly through the solvent for 10 minutes (sparging) to remove dissolved oxygen, which is lethal to the Pd(0) catalyst.

Step 3: Reaction Execution & In-Process Monitoring

  • Action: Heat the reaction mixture to 90 °C using a pre-heated oil bath. Stir vigorously (800+ RPM) because K₃PO₄ is insoluble in DMF; the reaction occurs at the solid-liquid interface.

  • Validation Check: After 30 minutes, the mixture should turn dark red/brown, indicating the formation of the active Pd(0) species and successful oxidative addition. At 4 hours, pull a 50 µL aliquot, quench in water/EtOAc, and check the organic layer via TLC or LC-MS. The starting bromide should be >95% consumed. If not, verify the stirring rate and temperature.

Step 4: Workup & Purification

  • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL/mmol) and filter through a short pad of Celite to remove the palladium black and phosphate salts. Wash the organic filtrate with water (3 x 20 mL) and brine (1 x 20 mL) to completely remove the DMF.

  • Validation Check: Check the pH of the final aqueous wash; it should be neutral (~pH 7). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes). The product will elute as a highly UV-active spot.

References
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - National Institutes of Health (NIH).[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with isolating Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with isolating Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate from a crude Suzuki-Miyaura cross-coupling reaction mixture.

This molecule presents a unique "tri-functional" purification challenge:

  • The Pyridine Ring: Contains a basic nitrogen that causes severe chromatographic tailing.

  • The C2-Methyl Ester: Highly electrophilic and notoriously prone to saponification (hydrolysis) due to the electron-withdrawing nature of the adjacent pyridine nitrogen.

  • The Primary Alcohol: A polar functional group that complicates separation from unreacted boronic acid starting materials.

The following guide provides field-proven, self-validating protocols to navigate these orthogonal reactivities without compromising your product yield.

Logical Purification Workflow

The diagram below outlines the sequence of operations required to isolate the target compound while preserving its sensitive functional groups.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) PdRemoval Palladium Scavenging (MP-TMT Resin) Start->PdRemoval Add Scavenger Workup Mild Aqueous Workup (pH 7.5-8.0) PdRemoval->Workup Filter Catalyst Chromatography Silica Gel Chromatography (1% TEA Additive) Workup->Chromatography Organic Extraction PureProduct Pure Methyl 3-[4-(hydroxymethyl) phenyl]pyridine-2-carboxylate Chromatography->PureProduct Elution & Evaporation

Caption: Logical workflow for the purification of the target pyridine derivative.

Troubleshooting & FAQs

Q1: How do I remove residual Palladium without hydrolyzing the methyl ester?

The Causality: Traditional palladium scavenging often utilizes hot, strongly basic aqueous washes or aggressive chelators. Because the pyridine nitrogen withdraws electron density from the C2-position, the methyl ester is highly activated toward nucleophilic attack. Using standard 1M NaOH or aggressive heating will inevitably saponify your product into the corresponding carboxylic acid. The Solution: Utilize Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT) resin. As documented in1 [1], MP-TMT operates under completely neutral conditions. It relies on chemisorption via trimercaptotriazine ligands, which selectively bind Pd(0) and Pd(II) species, leaving the ester and the primary alcohol untouched.

Q2: Why am I experiencing severe peak tailing during silica gel chromatography, and how do I fix it?

The Causality: The basic nitrogen atom in the pyridine ring interacts strongly with acidic residual silanol (Si-OH) groups on the surface of standard silica gel. This creates a secondary retention mechanism (hydrogen bonding and ion-exchange), causing the trailing edge of the peak to broaden and streak down the column. The Solution: You must mask the stationary phase. According to 2 [2], adding a competing base like 1% Triethylamine (TEA) to your mobile phase will preferentially saturate the active silanol sites. This effectively shields them from your pyridine analyte, restoring sharp, Gaussian peak shapes.

Q3: How do I efficiently separate the product from unreacted (4-(hydroxymethyl)phenyl)boronic acid?

The Causality: Boronic acids are highly polar and often co-elute or streak during normal-phase chromatography. The Solution: Exploit the acidity of the boronic acid during the aqueous workup. Washing the organic phase with a mild base (saturated aqueous NaHCO₃, pH ~8) converts the boronic acid into a highly water-soluble boronate anion. The pH of NaHCO₃ is low enough to prevent the hydrolysis of your sensitive C2-methyl ester, ensuring the neutral product remains in the organic phase.

Quantitative Data: Palladium Scavenging Efficacy

When selecting a palladium removal strategy for this specific molecule, you must balance metal clearance against the risk of ester hydrolysis. The table below summarizes the efficacy of common methods based on pharmaceutical industry standards [1][3].

Scavenging MethodResidual Pd (ppm)Ester Hydrolysis RiskProduct Recovery (%)Mechanism of Action
Celite Filtration > 4000 ppmLow95%Physical filtration of particulate Pd(0)
20% NaHSO₃ Wash (Hot) < 100 ppmHigh (Requires strict pH control)82%Chemical reduction and aqueous partitioning
MP-TMT Resin < 5 ppm Low (Neutral conditions)> 90% Chemisorption via trimercaptotriazine ligands

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Mild Aqueous Workup & Palladium Scavenging

Objective: Remove Pd catalyst and unreacted boronic acid without hydrolyzing the methyl ester.

  • Dilution: Dilute the crude Suzuki reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Scavenging: Add MP-TMT resin (approx. 5 equivalents relative to the initial Pd catalyst loading). Stir the suspension at room temperature for 12 hours.

    • Validation Check 1: Remove a 100 µL aliquot, filter, and observe the color. The solution should transition from dark brown/black to pale yellow. If the solution remains dark, add an additional 2 equivalents of resin and stir for 4 more hours.

  • Filtration: Filter the mixture through a 1-inch pad of Celite to remove the resin and insoluble inorganic salts. Rinse the pad with an additional 2 volumes of EtOAc.

  • Boronic Acid Removal: Transfer the filtrate to a separatory funnel. Wash with 1 volume of saturated aqueous NaHCO₃ (pH 8.0).

    • Validation Check 2: Spot the organic phase on a Thin Layer Chromatography (TLC) plate alongside the crude mixture. The baseline spot (corresponding to the polar boronic acid) should be completely absent in the organic phase.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 35°C to protect the ester.

Protocol B: Deactivated Silica Gel Chromatography

Objective: Isolate the pure target compound while preventing silanol-induced peak tailing.

  • Mobile Phase Preparation: Prepare a gradient solvent system of Hexanes and EtOAc. To the entire volume of the mobile phase, add 1% v/v Triethylamine (TEA) .

  • Column Packing: Slurry-pack the silica gel column using the TEA-doped mobile phase.

    • Causality: Packing the column with TEA ensures that all acidic silanol groups are neutralized before the sample is loaded, preventing irreversible binding of the pyridine nitrogen.

  • Sample Loading: Dissolve the concentrated crude product in a minimum volume of Dichloromethane (DCM) and carefully load it onto the column head.

  • Elution: Elute the column, gradually increasing the polarity (percentage of EtOAc) while maintaining the 1% TEA additive. Collect fractions.

    • Validation Check 3: Run TLC analysis of the collected fractions. The product spot should appear as a tight, circular dot. If the spot appears as a teardrop or streak, the silica was insufficiently deactivated; increase TEA to 2% for future runs.

  • Isolation: Combine fractions containing the pure product and remove the solvent by rotary evaporation.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development - ACS Publications.[Link]

Sources

Troubleshooting

Common side reactions in the synthesis of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE

Welcome to the Technical Support Center. The synthesis of methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate via the Suzuki-Miyaura cross-coupling relies on the reaction between methyl 3-bromopyridine-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate via the Suzuki-Miyaura cross-coupling relies on the reaction between methyl 3-bromopyridine-2-carboxylate and 4-(hydroxymethyl)phenylboronic acid (or its pinacol ester). While this is a robust C-C bond-forming strategy, the unique electronic and steric properties of these specific substrates introduce complex side reactions.

This guide provides a mechanistic troubleshooting framework designed for researchers and drug development professionals to optimize yields, understand reaction causality, and ensure protocol reproducibility.

Reaction Pathway & Side Reaction Network

The following diagram illustrates the primary cross-coupling pathway alongside the competing side reactions that commonly compromise the yield of the target ester.

ReactionPathway SM1 Methyl 3-bromopyridine- 2-carboxylate Pd Pd Catalyst + Base (Suzuki-Miyaura) SM1->Pd SM2 4-(Hydroxymethyl)phenyl- boronic acid SM2->Pd Protodeboronation Benzyl Alcohol (Protodeboronation) SM2->Protodeboronation Base / H2O Homocoupling 4,4'-Bis(hydroxymethyl)biphenyl (Homocoupling) SM2->Homocoupling O2 / Pd(II) Product Methyl 3-[4-(hydroxymethyl)phenyl] pyridine-2-carboxylate (Target) Pd->Product Cross-Coupling Hydrolysis 3-[4-(Hydroxymethyl)phenyl] pyridine-2-carboxylic acid (Hydrolysis Byproduct) Pd->Hydrolysis Aqueous Base / Heat

Figure 1: Suzuki-Miyaura cross-coupling pathway and primary side reactions.

Troubleshooting Guide: Mechanistic Causality & Mitigation

As an application scientist, it is critical to look beyond the symptoms of a failed reaction and understand the underlying molecular causality. Here are the most common issues encountered in this specific synthesis.

Issue 1: Ester Hydrolysis (Saponification)
  • Symptom: LC-MS analysis reveals a major byproduct with an [M-14] mass shift or an [M+H] corresponding to 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid.

  • Causality: The nitrogen atom in the pyridine ring acts as a strong electron sink, withdrawing electron density from the adjacent ester carbonyl at the 2-position. This electronic effect significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by hydroxide ions (saponification) generated in standard aqueous basic Suzuki conditions (e.g., Na₂CO₃/H₂O).

  • Mitigation: Shift from aqueous basic conditions to anhydrous or mildly basic conditions. Using anhydrous Cs₂CO₃ or powdered KF in anhydrous 1,4-dioxane limits hydroxide formation, preserving the methyl ester while still effectively activating the boronic acid for transmetalation.

Issue 2: Protodeboronation
  • Symptom: Significant formation of benzyl alcohol and unreacted methyl 3-bromopyridine-2-carboxylate.

  • Causality: Boronic acids are prone to protodeboronation in basic aqueous media. The base coordinates to the empty p-orbital of the boron atom, forming a tetrahedral boronate anion. This intermediate weakens the carbon-boron bond, facilitating protonolysis by water to yield the corresponding arene ().

  • Mitigation: Mask the boronic acid as a pinacol ester (BPin). The steric bulk of the pinacol group slows the formation of the reactive boronate intermediate, significantly reducing the rate of prehydrolytic protodeboronation ().

Issue 3: Homocoupling
  • Symptom: Detection of 4,4'-bis(hydroxymethyl)biphenyl in the crude mixture.

  • Causality: If oxygen is present in the system, it oxidizes the active Pd(0) catalyst back to Pd(II) without the required oxidative addition of the aryl halide. This Pd(II) species can undergo transmetalation with two equivalents of the boronic acid, followed by reductive elimination to form the homocoupled dimer ().

  • Mitigation: Implement rigorous degassing (freeze-pump-thaw cycling or sparging with inert gas for >30 minutes) to create a strictly anaerobic environment.

Quantitative Data: Impact of Reaction Conditions

The choice of base and solvent dictates the ratio of target product to side products. The table below summarizes quantitative optimization data for this specific transformation.

Reaction ConditionsBaseSolvent SystemTarget Ester Yield (%)Carboxylic Acid Byproduct (%)Protodeboronation (%)
Standard Aqueous Na₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)45%40%10%
Mild Aqueous K₃PO₄ (2.0 eq)Toluene/H₂O (10:1)65%20%5%
Anhydrous Cs₂CO₃ (2.0 eq)Anhydrous Dioxane88%<2%<2%
Anhydrous + Fluoride KF (3.0 eq)Anhydrous THF92% N/D <1%

Self-Validating Experimental Protocol

To ensure reproducibility and suppress side reactions, follow this optimized, self-validating protocol utilizing anhydrous conditions.

Step 1: Preparation & Degassing

  • Add methyl 3-bromopyridine-2-carboxylate (1.0 eq, 1.0 mmol) and 4-(hydroxymethyl)phenylboronic acid pinacol ester (1.1 eq, 1.1 mmol) to an oven-dried Schlenk flask.

  • Add 10 mL of anhydrous 1,4-dioxane.

  • Self-Validation Check: Sparge the solution with ultra-pure N₂ or Argon for exactly 30 minutes. The visual absence of dissolved gas bubbles upon slight vacuum indicates readiness.

Step 2: Catalyst & Base Addition

  • Under a positive stream of N₂, add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) and anhydrous Cs₂CO₃ (2.0 eq, 2.0 mmol).

  • Causality Note: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination, minimizing the time the complex is susceptible to side reactions.

Step 3: Reaction Execution

  • Seal the flask and heat to 80°C in a pre-heated oil bath for 12 hours with vigorous stirring (800 rpm).

Step 4: In-Process Control (IPC)

  • Take a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

  • Validation Checkpoint: Verify the disappearance of the starting bromide (m/z 216/218) and confirm the product mass (m/z 244). If m/z 230 (carboxylic acid) is >5%, your solvent or base was not strictly anhydrous.

Step 5: Workup & Purification

  • Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure target ester.

Troubleshooting Decision Tree

Use this diagnostic workflow to quickly identify the root cause of low yields during your IPC analysis.

Troubleshooting Start Low Yield of Target Ester? CheckLCMS Check LC-MS for Byproducts Start->CheckLCMS IsAcid High Carboxylic Acid? CheckLCMS->IsAcid IsBenzyl High Benzyl Alcohol? CheckLCMS->IsBenzyl FixAcid Switch to anhydrous base (e.g., Cs2CO3 or KF) Avoid strong aq. NaOH/KOH IsAcid->FixAcid Yes FixBenzyl Use pinacol ester (BPin) or lower reaction temp IsBenzyl->FixBenzyl Yes

Figure 2: Troubleshooting decision tree for identifying and resolving low yields.

Frequently Asked Questions (FAQs)

Q: Why did my methyl ester turn into an ethyl ester during the reaction? A: This is caused by transesterification. If you used ethanol as a co-solvent in the presence of a base, the methoxide leaving group on your starting material was nucleophilically replaced by ethoxide. Always match your alcohol solvent to your ester (use methanol for methyl esters) or avoid alcohol solvents entirely by using dioxane or THF.

Q: Can I use the free boronic acid instead of the pinacol ester to save costs? A: Yes, but free boronic acids are significantly more prone to protodeboronation and trimerization (boroxine formation), which can throw off your stoichiometry. If you must use the free acid, increase the loading to 1.5 equivalents to compensate for in-situ degradation, and strictly control the reaction temperature.

Q: My reaction stalled at 50% conversion, but no side products are visible. Should I add more catalyst? A: Not necessarily. Stalling without byproduct formation is often caused by catalyst deactivation. In pyridine-containing substrates, the basic pyridine nitrogen can coordinate to the palladium center, poisoning the catalyst. If verifying your inert atmosphere does not solve the issue, switch to a more sterically demanding ligand (e.g., XPhos or BrettPhos) to physically block pyridine coordination to the metal center.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society (2021).[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society (2018).[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs (2024).[Link]

Optimization

Optimizing reaction conditions for the N-alkylation of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE

Welcome to the technical support center dedicated to the N-alkylation of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE. This guide is designed for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the N-alkylation of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to optimize your reaction conditions for higher yields, purity, and reproducibility.

Introduction: The Challenge of Selectivity

The N-alkylation of pyridines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. However, the substrate METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE presents a unique set of challenges due to the presence of multiple reactive sites. The pyridine nitrogen is the target for alkylation, but the hydroxymethyl group and the methyl ester can also react under certain conditions, leading to a mixture of products and complicating purification. This guide will address these challenges head-on, providing you with the knowledge to achieve a successful and selective N-alkylation.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is structured to address specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: Low or No Conversion to the N-Alkylated Product

Question: I am not observing any significant formation of my desired N-alkylated product. What are the likely reasons and how can I improve the conversion?

Answer:

Low or no conversion in an N-alkylation reaction can stem from several factors, ranging from the reactivity of the starting materials to the choice of reaction conditions. Let's break down the potential culprits and their solutions.

  • Insufficient Nucleophilicity of the Pyridine Nitrogen: The pyridine ring in your substrate is substituted with an electron-withdrawing methyl ester group at the 2-position. This group reduces the electron density on the pyridine ring, making the nitrogen atom less nucleophilic and therefore less reactive towards alkylating agents.[1]

    • Solution:

      • Increase Reaction Temperature: Gently increasing the reaction temperature can provide the necessary activation energy to overcome the reduced nucleophilicity. Monitor the reaction closely for potential side product formation at higher temperatures.

      • Use a More Reactive Alkylating Agent: If you are using a less reactive alkylating agent like an alkyl chloride, consider switching to a more reactive one, such as an alkyl bromide or iodide. Alkyl triflates are even more reactive but can be less stable and more expensive.

      • Optimize the Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation as they can help to solvate the transition state and increase the reaction rate.[2]

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not be sufficient to deprotonate the hydroxymethyl group (if a protection-deprotection strategy is not used), which could interfere with the N-alkylation. A base that is too strong could lead to unwanted side reactions.

    • Solution:

      • Inorganic Bases: Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point.[2] Cesium carbonate is generally more effective due to the "cesium effect," which enhances the nucleophilicity of the pyridine nitrogen.

      • Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, especially if you want to avoid the presence of metal ions.

  • Steric Hindrance: The substituents on the pyridine ring and the alkylating agent can sterically hinder the approach of the alkylating agent to the nitrogen atom.

    • Solution:

      • Less Bulky Alkylating Agents: If possible, use a less sterically hindered alkylating agent.

      • Prolonged Reaction Time: Sometimes, simply extending the reaction time can lead to higher conversion, especially in cases of steric hindrance.

Issue 2: Formation of O-Alkylated Byproduct

Question: I am observing a significant amount of a byproduct that appears to be the O-alkylated product of the hydroxymethyl group. How can I suppress this side reaction?

Answer:

The formation of an O-alkylated byproduct is a classic example of competing nucleophiles. The alkoxide generated from the deprotonation of the hydroxymethyl group can compete with the pyridine nitrogen for the alkylating agent. Here’s how to favor N-alkylation:

  • Protecting Group Strategy: The most robust solution is to protect the hydroxymethyl group before the N-alkylation step.

    • Choice of Protecting Group: A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether, is an excellent choice. These groups are stable under the basic conditions typically used for N-alkylation and can be selectively removed later under acidic conditions or with a fluoride source, which are generally compatible with the N-alkylated pyridine and the methyl ester.[3]

    • Protection Protocol:

      • Dissolve the starting material in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add a base like triethylamine or imidazole.

      • Add the silyl chloride (e.g., TBDMS-Cl) and stir at room temperature until the reaction is complete (monitor by TLC).

      • Work up the reaction and purify the protected intermediate before proceeding with the N-alkylation.

  • Optimizing Reaction Conditions without Protection: If a protection-deprotection sequence is not desirable, you can try to optimize the reaction conditions to favor N-alkylation.

    • Choice of Base and Solvent: The choice of base and solvent can influence the N/O selectivity. Harder bases and polar aprotic solvents tend to favor N-alkylation. For instance, using potassium carbonate in DMF might give better N-selectivity than sodium hydride in THF.[4]

    • Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can sometimes enhance N-alkylation selectivity.[5][6]

Issue 3: Hydrolysis of the Methyl Ester Group

Question: My desired N-alkylated product seems to be contaminated with the corresponding carboxylic acid, suggesting hydrolysis of the methyl ester. How can I prevent this?

Answer:

Ester hydrolysis is a common side reaction when using strong bases or when water is present in the reaction mixture, especially at elevated temperatures.

  • Anhydrous Conditions: Ensure that all your reagents and solvents are scrupulously dry. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Choice of Base: Avoid strong, nucleophilic bases like sodium hydroxide or potassium hydroxide. Weaker, non-nucleophilic bases like potassium carbonate, cesium carbonate, or organic amines are less likely to promote ester hydrolysis.

  • Reaction Temperature and Time: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Prolonged reaction times at high temperatures can increase the likelihood of hydrolysis.

  • Protecting the Carboxylic Acid: While less common for a simple methyl ester, if hydrolysis remains a persistent issue, you could consider converting the methyl ester to a more robust ester, such as a tert-butyl ester, which is more stable to basic conditions and can be cleaved with acid.[7] However, this adds extra steps to your synthesis.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the N-alkylation of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE.

1. What is the best general-purpose solvent for this N-alkylation?

Polar aprotic solvents are generally the best choice. Dimethylformamide (DMF) is often a good starting point due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds. Acetonitrile (ACN) and dimethyl sulfoxide (DMSO) are also excellent alternatives.[2] The choice of solvent can also influence the N/O selectivity, so it may be worth screening a few different options.[4]

2. How does the choice of alkylating agent affect the reaction?

The reactivity of the alkylating agent follows the general trend: R-I > R-Br > R-Cl . Alkyl iodides are the most reactive but can be more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability. Alkyl chlorides are the least reactive and may require higher temperatures or longer reaction times. For very unreactive systems, highly reactive alkylating agents like alkyl triflates (R-OTf) can be used, but they are often more costly and moisture-sensitive.

3. Can I perform the N-alkylation without a base?

In some specific cases, N-alkylation of hydroxypyridines can be achieved without a base, particularly with highly reactive alkylating agents and at elevated temperatures.[4][8] However, for a substrate with a hydroxymethyl group, this is generally not recommended as it can lead to a complex mixture of products. The use of a base is crucial for achieving a clean and efficient reaction.

4. How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting material to track its consumption and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more powerful technique that can provide information about the conversion and the presence of any byproducts.[9]

5. What is a suitable work-up and purification procedure for the N-alkylated product?

A typical work-up procedure involves:

  • Quenching the reaction with water.

  • Extracting the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer with brine to remove any remaining water.

  • Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Concentrating the solution under reduced pressure.

For purification, column chromatography on silica gel is usually the most effective method to separate the desired N-alkylated product from unreacted starting material and any byproducts.[9]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation (with Hydroxymethyl Protection)
  • Protection of the Hydroxymethyl Group:

    • To a solution of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add triethylamine (1.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the TBDMS-protected intermediate.

  • N-Alkylation:

    • To a solution of the TBDMS-protected intermediate (1.0 eq) in anhydrous DMF (5 mL/mmol), add cesium carbonate (1.5 eq) and the desired alkyl halide (1.2 eq).

    • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

    • Once the reaction is complete, cool to room temperature, and add water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection of the Hydroxymethyl Group:

    • Dissolve the crude N-alkylated product in THF (10 mL/mmol).

    • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF).

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to afford the final N-alkylated product.

Data Presentation

Table 1: Comparison of Bases for N-Alkylation

BaseSolventTemperature (°C)Time (h)Yield (%)N/O Selectivity
K₂CO₃DMF6012ModerateGood
Cs₂CO₃DMFRT6HighExcellent
NaHTHFRT8Moderate-HighModerate
TEAACN8024Low-ModerateGood

Note: Yields and selectivities are generalized and will vary depending on the specific alkylating agent and substrate.

Visualizations

Reaction Scheme

N_Alkylation_Scheme SM METHYL 3-[4-(HYDROXYMETHYL)PHENYL] PYRIDINE-2-CARBOXYLATE Protected_SM Protected Starting Material (e.g., TBDMS ether) SM->Protected_SM Protection N_Alkylated_Protected N-Alkylated Protected Intermediate Protected_SM->N_Alkylated_Protected N-Alkylation Final_Product N-Alkylated Product N_Alkylated_Protected->Final_Product Deprotection reagent1 TBDMS-Cl, Base reagent2 Alkyl Halide, Base reagent3 Deprotection (e.g., TBAF) Troubleshooting_Flowchart cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis start Low Yield or Side Products check1 Check Reaction Conditions (Temp, Time, Solvent) start->check1 check2 Analyze Byproducts (LC-MS, NMR) start->check2 cond1 Increase Temperature check1->cond1 cond2 Change Solvent check1->cond2 cond3 Use More Reactive Alkylating Agent check1->cond3 bp1 O-Alkylation? check2->bp1 bp2 Ester Hydrolysis? check2->bp2 end Optimized Reaction cond1->end cond2->end cond3->end sol1 Protect Hydroxymethyl Group bp1->sol1 Yes sol2 Use Anhydrous Conditions & Non-nucleophilic Base bp2->sol2 Yes sol1->end sol2->end

Caption: A logical approach to troubleshooting common issues.

References

  • Xu, L.-C., Ma, X.-D., Liu, K.-M., & Duan, X.-F. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25(47), 8640–8644. [Link]

  • El-Malah, A. A., & El-Gazzar, A. B. A. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ChemProc, 3(1), 135. [Link]

  • Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., Cao, H., Yu, L., & Xu, Q. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. [Link]

  • Gibson, A. R., & Smith, V. H. (2005). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Journal of the American Chemical Society, 127(16), 6012–6020. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. [Link]

  • Hilf, J.-C., & König, B. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. The Journal of Organic Chemistry, 80(18), 9227–9234. [Link]

  • Jerkovich, B., & Horvat, S. (2018). Alkylation of Amines with Alcohols and Carboxylate Esters: the Origin of N-Methylpyridinium Cations in the Synthesis of Pyridine-Molybdate (V) Complexes. Croatica Chemica Acta, 91(2), 229-236. [Link]

  • Jo, W., Baek, S.-y., Hwang, C., Heo, J., Baik, M.-H., & Cho, S. H. (2020). ZnMe2-Mediated, Direct Alkylation of Electron-Deficient N-Heteroarenes with 1,1-Diborylalkanes: Scope and Mechanism. Journal of the American Chemical Society, 142(30), 13235–13245. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., Cao, H., Yu, L., & Xu, Q. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769-6775. [Link]

  • Baral, N., Saikia, P., Mollla, A. S., & Maity, P. (2021). A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. ChemRxiv. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link]

  • Xu, L.-C., Ma, X.-D., Liu, K.-M., & Duan, X.-F. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25(47), 8640-8644. [Link]

  • Comins, D. L., & Schilling, S. (2007). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Journal of Organic Chemistry, 72(23), 8943-8945. [Link]

  • El Malah, A., & El-Gazzar, A. B. A. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. ChemProc, 3(1), 135. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. [Link]

  • Sortais, J.-B., & Darcel, C. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemistrySelect, 5(6), 2003-2007. [Link]

  • Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., Cao, H., Yu, L., & Xu, Q. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769-6775. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. [Link]

  • Ghorai, M. K., & Kumar, A. (2021). Catalytic Reductive Alkylation of Pyridine-Fused N-Heteroarenes Using Alkyl Formates as Transfer Hydroalkylation Reagents. Organic Letters, 23(24), 9495–9500. [Link]

  • Barani, M., & Ghorbani-Choghamarani, A. (2018). Minisci alkylations of electron-deficient pyrimidines with alkyl carboxylic acids. Tetrahedron Letters, 59(20), 1954-1957. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Sella, E., & O'Doherty, G. A. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(16), 11337–11350. [Link]

  • Davies, H. M. L., & Jin, Q. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Organic Letters, 10(13), 2741–2744. [Link]

  • van der Veken, P., & Joossens, J. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 674–681. [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine carboxylic acid esters.
  • Procter, D. J., & Geden, J. V. (2012). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Beilstein Journal of Organic Chemistry, 8, 1864–1868. [Link]

  • McNally, A., & Plevin, M. J. (2022). One‐pot pyridine 4‐alkylation: scope.[a]. Angewandte Chemie International Edition, 61(11), e202115535. [Link]

  • Andersson, H., Gustafsson, M., Boström, D., Olsson, R., & Almqvist, F. (2009). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Angewandte Chemie International Edition, 48(18), 3288–3291. [Link]

  • Göker, H., & Doğan, F. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

  • Salamanca-Perdigón, K., Hurtado-Rodríguez, D., Portilla, J., Iriepa, I., & Castillo, J.-C. (2024). Cs2CO3‐Promoted Alkylation of 3‐Cyano‐2(1H)‐Pyridones: Anticancer Evaluation and Molecular Docking. ChemistrySelect, 9(32), e202401634. [Link]

  • D'Alterio, C., & Dell'Anna, M. M. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35835-35842. [Link]

  • Google Patents. (n.d.).
  • Li, Z., & Li, G. (2017). SN1-Type Alkylation of N-Heteroaromatics with Alcohols. Organic Letters, 19(21), 5880–5883. [Link]

  • Chemistry Steps. (2025, October 6). Ester Functional Group. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to bridge the gap between medicinal chemistry (milligram-scale discovery) and process chemistry (kilogram-scale manuf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to bridge the gap between medicinal chemistry (milligram-scale discovery) and process chemistry (kilogram-scale manufacturing).

Synthesizing Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate relies on a Suzuki-Miyaura cross-coupling between Methyl 3-bromopyridine-2-carboxylate[1] and 4-(hydroxymethyl)phenylboronic acid[2]. While this reaction is trivial on a small scale, scaling up introduces complex thermodynamic, kinetic, and purification challenges—most notably, ester hydrolysis, homocoupling impurities, and heavy metal retention[3]. This guide provides self-validating protocols, mechanistic causality, and targeted troubleshooting to ensure a robust, high-yielding process.

Process Overview & Mechanistic Rationale

The transition to a multi-kilogram scale requires abandoning chromatography in favor of crystallization and phase separation. Furthermore, the target molecule contains two potent coordinating groups (a pyridine nitrogen and a benzylic hydroxyl), which aggressively sequester palladium. Physical adsorption (e.g., silica gel) is mechanistically insufficient to break these coordination bonds; therefore, chemical scavenging via ligand exchange is mandatory[4].

Workflow SM Starting Materials: Methyl 3-bromopyridine-2-carboxylate & 4-(Hydroxymethyl)phenylboronic acid Rxn Suzuki-Miyaura Coupling Pd(PPh3)2Cl2, K2CO3, 2-BuOH/H2O, 85-90°C SM->Rxn Workup Phase Separation Remove Aqueous Waste at 40°C Rxn->Workup Scavenge Palladium Scavenging L-Cysteine or NaHSO3 Wash (60-85°C) Workup->Scavenge Crystal Crystallization Heptane Anti-Solvent Addition (0°C) Scavenge->Crystal Product Methyl 3-[4-(hydroxymethyl)phenyl] pyridine-2-carboxylate Crystal->Product

Scale-up workflow for Suzuki-Miyaura coupling and Pd remediation.

Standard Operating Procedure (SOP) for Scale-Up

This methodology is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that each phase meets strict quality criteria before proceeding.

Step 1: Degassing and Reagent Charging

  • Charge a jacketed reactor with 2-butanol and water (7:3 v/v ratio, 9 volumes total).

  • Sparge the solvent mixture with nitrogen for 30 minutes to achieve strict anaerobic conditions[5].

  • Charge Methyl 3-bromopyridine-2-carboxylate (1.0 equiv), 4-(hydroxymethyl)phenylboronic acid (1.2-1.4 equiv), and K₂CO₃ (2.2 equiv).

  • Add Pd(PPh₃)₂Cl₂ (1.0 mol%). Causality Note: Adding the catalyst last minimizes premature degradation before the catalytic cycle initiates.

Step 2: Catalytic Coupling

  • Heat the reaction mixture to a gentle reflux (89–90 °C)[5].

  • Stir for 6 hours.

  • IPC Check: Sample the organic layer for HPLC analysis. Proceed only when the starting bromide is <2.0% (Area/Area).

Step 3: Phase Separation & Palladium Scavenging

  • Cool the reactor to 40 °C and allow the phases to separate. Discard the lower aqueous layer.

  • To the organic layer, add an aqueous solution of L-cysteine (0.1 equiv relative to starting material, dissolved in 5 volumes of water)[5].

  • Heat the biphasic mixture to 85 °C and stir vigorously for 1 hour.

  • Cool to 40 °C, separate the phases, and discard the heavy, palladium-rich aqueous layer.

Step 4: Isolation via Crystallization

  • Concentrate the organic layer under reduced pressure to approximately 3 volumes.

  • Slowly charge heptane (5 volumes) as an anti-solvent over 1 hour.

  • Cool the suspension to 0 °C and age for 4 hours to maximize crystal growth[4].

  • Filter, wash the cake with cold heptane, and dry under vacuum at 45 °C.

Quantitative Data: Palladium Remediation Optimization

To validate the necessity of chemical scavenging over physical filtration, review the quantitative data below. The target API specification for residual palladium is typically <100 ppm.

Purification StrategyMechanism of ActionTemp (°C)Time (h)Residual Pd (ppm)API Recovery (%)
Silica Gel Filtration Physical Adsorption250.5>8,00092
Aqueous Wash (No Scavenger) Phase Partitioning250.5>1,00090
20% aq. NaHSO₃ Wash Chemical Ligand Exchange601.0<10088
L-Cysteine Wash (0.1 eq) Chemical Ligand Exchange851.0<5085

Table 1: Comparison of palladium scavenging strategies during the scale-up of pyridine-containing biaryls. Data synthesized from established process chemistry benchmarks[4][5].

Troubleshooting Guides & FAQs

Logic Issue High Residual Pd (>1000 ppm) Check Purification Method? Issue->Check Silica Silica Filtration (Physical Adsorption) Check->Silica Scavenger Chemical Scavenging (Ligand Exchange) Check->Scavenger Fail Fails to break Pd-Pyridine bonds Silica->Fail NaHSO3 20% aq. NaHSO3 @ 60°C Scavenger->NaHSO3 Cysteine L-Cysteine Wash @ 85°C Scavenger->Cysteine

Decision logic for resolving high palladium retention in API scale-up.

Q1: Why is the residual palladium in our isolated product consistently failing specifications (>1000 ppm) despite multiple silica gel plugs?

Causality: Palladium forms highly stable coordination complexes with the pyridine nitrogen and the benzylic hydroxyl group of your product. Silica gel relies on weak physical adsorption, which cannot thermodynamically outcompete these strong coordination bonds. Solution: You must implement a chemical scavenging step. Treat the post-reaction organic phase with a strong, water-soluble chelating agent such as L-cysteine or 20% aqueous NaHSO₃ at elevated temperatures (60–85 °C). The thiol group in L-cysteine acts as a bidentate ligand, stripping the palladium from the API and pulling it into the aqueous waste stream[4][5].

Q2: We are observing significant formation of 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid. How do we prevent this ester hydrolysis?

Causality: The methyl ester at the 2-position of the pyridine ring is highly electrophilic and susceptible to saponification. Using strong bases (e.g., NaOH, KOH) in an aqueous solvent mixture at reflux temperatures rapidly hydrolyzes the ester to the corresponding carboxylic acid. Solution: Switch to a milder base. Potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) provides sufficient basicity to activate the boronic acid for transmetalation without driving ester cleavage[4]. Additionally, ensure your solvent ratio is optimized (e.g., 2-BuOH/H₂O at 7:3) to limit the water concentration while maintaining reagent solubility[5].

Q3: The reaction stalls at 80% conversion, and LC-MS shows the formation of 4,4'-bis(hydroxymethyl)biphenyl. What is going wrong?

Causality: The impurity you are observing is the homocoupling product of 4-(hydroxymethyl)phenylboronic acid. This is an oxidative side reaction driven by the presence of trace oxygen in the system. When oxygen acts as an oxidant in the catalytic cycle, it consumes the boronic acid, leaving insufficient equivalents to drive the primary cross-coupling to completion. Solution: Strict anaerobic conditions are non-negotiable[5]. Prior to adding the palladium catalyst, thoroughly sparge the solvent mixture with subsurface nitrogen for at least 30 minutes. If the issue persists, increase the boronic acid charge to 1.4 equivalents to compensate for minor oxidative losses, or dose the boronic acid slowly over the first hour of heating.

Q4: During crystallization, the product oils out instead of forming a filterable solid. How can we induce proper crystallization?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the product becomes supersaturated but lacks the lattice energy to nucleate, often due to residual water, trace impurities, or adding the anti-solvent too quickly. Solution: Ensure the organic layer is dried (or azeotropically distilled) prior to anti-solvent addition. Concentrate the solution to exactly 3 volumes, heat to 50 °C, and add the heptane anti-solvent dropwise over 1-2 hours. Seed crystals can be added when the solution becomes slightly cloudy to force heterogeneous nucleation and prevent oiling out.

References

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL:[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE solubility issues in organic solvents

Welcome to the Application Scientist Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of highly functionalized biaryl intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of highly functionalized biaryl intermediates. Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate is a classic "brick dust" molecule. Despite possessing polar functional groups (an ester and a primary alcohol) and a basic pyridine ring, it often exhibits stubbornly low solubility in standard organic solvents.

This guide is designed to dissect the chemical causality behind these issues and provide field-proven, self-validating protocols to keep your workflows moving.

Mechanistic Overview: The "Pseudo-Hydrophobic" Phenomenon

To solve a solubility issue, we must first understand the solid-state physics of the molecule. Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate suffers from a high crystal lattice energy driven by three factors:

  • Intermolecular Hydrogen Bonding: The 4-(hydroxymethyl) group acts as a potent hydrogen bond donor. In the solid state, it forms extensive intermolecular networks with the pyridine nitrogen (O-H···N) and the ester carbonyl (O-H···O).

  • π−π Stacking: The rigid biaryl system allows for highly ordered, parallel displaced π -stacking between adjacent molecules.

  • Polarity Mismatch: The molecule is amphiphilic. Non-polar solvents (hexane, toluene) cannot solvate the polar ester/alcohol groups, while moderately polar aprotic solvents (dichloromethane, ethyl acetate) lack the hydrogen-bond accepting power required to break the crystal lattice.

This phenomenon, where strong intermolecular hydrogen bonds shield hydrophilic groups and render a molecule ostensibly hydrophobic, is well-documented in the formulation of complex therapeutics [1]. Similar pyridine-2-carboxylate derivatives are known to form rigid 1D polymeric chains in the solid state, severely restricting their solubility in anything other than strongly coordinating solvents [2].

Troubleshooting FAQs

Q1: My compound precipitates immediately when I try to load it onto a silica column using Dichloromethane (DCM). Why is this happening, and how do I fix it? A: DCM ( ϵ=9.1 ) is a weak hydrogen-bond acceptor. It cannot provide enough solvation energy to overcome the O-H···N intermolecular bonds holding the crystal lattice together. Fix: Transition to a solvent blend. Adding 5–10% Methanol (MeOH) to your DCM creates a competitive hydrogen-bonding environment. The MeOH acts as both a donor and acceptor, disrupting the crystal lattice and solvating the hydroxymethyl group [3].

Q2: I need to prepare a 10 mM stock solution for an in vitro biological assay. What is the optimal solvent? A: 100% DMSO (Dimethyl sulfoxide). DMSO is a powerful hydrogen-bond acceptor ( ϵ=46.7 ) that effectively acts as a molecular wedge, breaking the O-H···N lattice. Avoid using aqueous buffers for the initial stock, as the compound will instantly crash out ("brick dust" effect).

Q3: We are scaling up the synthesis and need to extract the compound from an aqueous quench. It is forming an emulsion and not partitioning into the Ethyl Acetate (EtOAc). A: The compound is likely precipitating at the biphasic interface due to poor solubility in both pure water and pure EtOAc. Fix: Warm the biphasic mixture to 40°C to increase kinetic solubility, or switch your extraction solvent to a highly polar organic like 2-Methyltetrahydrofuran (2-MeTHF) or a Chloroform/Isopropanol (3:1) mixture, which provides the necessary H-bond disruption.

Q4: Can I form a salt to improve aqueous solubility for in vivo dosing? A: Yes. The pyridine nitrogen is weakly basic (estimated pKa ~4.5). You can form a pyridinium salt using a strong anhydrous acid (e.g., HCl in dioxane). However, because the molecule contains a methyl ester, you must strictly avoid aqueous acids or heat during salt formation to prevent ester hydrolysis.

Solvent Selection Matrix

To guide your experimental design, refer to the quantitative solvent matrix below.

Solvent SystemDielectric Constant ( ϵ )H-Bonding CapabilityObserved SolubilityRecommendation
Hexane / Heptane 1.9NoneInsolubleAvoid completely.
Dichloromethane (DCM) 9.1Weak AcceptorPoor (<1 mg/mL)Avoid for stock solutions.
Ethyl Acetate (EtOAc) 6.0Moderate AcceptorPoor (<2 mg/mL)Use only at elevated temps.
DCM : MeOH (9:1) ~11.5Donor & AcceptorModerate (~10 mg/mL)Ideal for Chromatography.
DMSO 46.7Strong AcceptorHigh (>50 mg/mL)Ideal for Bioassay Stocks.
0.1 M HCl (aq) ~80.0Donor & AcceptorModerate (as salt)Use for aqueous assays.

Experimental Protocols

Protocol A: Preparation of High-Concentration DMSO Stock Solutions

Self-Validating Cue: The solution should transition from a cloudy suspension to a completely optically clear liquid with no particulate scattering under light.

  • Weighing: Accurately weigh the required mass of Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate into a clean, dry amber glass vial.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Mechanical Disruption: Vortex the vial vigorously for 60 seconds.

  • Thermal/Acoustic Solvation: Place the vial in a heated ultrasonic bath set to 40°C for 15 minutes. The acoustic cavitation combined with thermal energy will shatter the microcrystalline lattice.

  • Verification: Inspect the solution against a strong light source. If micro-crystals persist, add 5% (v/v) DMAc (Dimethylacetamide) as a co-solvent and sonicate for an additional 5 minutes.

Protocol B: Anhydrous Hydrochloride Salt Formation

Self-Validating Cue: The addition of HCl will cause the immediate precipitation of a white/off-white solid from the ether solution, indicating successful salt formation.

  • Dissolution: Dissolve 1.0 eq of the free base in a minimum volume of anhydrous Tetrahydrofuran (THF). If necessary, gently warm to 35°C to achieve full dissolution.

  • Dilution: Dilute the clear THF solution with 3 volumes of anhydrous Diethyl Ether (Et 2​ O).

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 eq of 4.0 M HCl in Dioxane dropwise under vigorous magnetic stirring.

  • Maturation: Stir the resulting suspension for 30 minutes at 0°C to allow the crystal lattice of the pyridinium hydrochloride salt to mature.

  • Isolation: Filter the precipitate under a nitrogen atmosphere using a Büchner funnel, wash with cold Et 2​ O, and dry under high vacuum.

Solubility Troubleshooting Workflow

SolubilityWorkflow Start Methyl 3-[4-(hydroxymethyl)phenyl] pyridine-2-carboxylate Q1 Target Application? Start->Q1 BioAssay In Vitro Bioassay (Stock Solution) Q1->BioAssay OrgSynth Organic Synthesis / Purification Q1->OrgSynth AqMedia Aqueous Media (In Vivo / Formulation) Q1->AqMedia DMSO Dissolve in 100% DMSO (H-Bond Disruptor) BioAssay->DMSO MixSolv Use Solvent Blends (e.g., DCM:MeOH 9:1) OrgSynth->MixSolv SaltForm Form Pyridinium Salt (e.g., HCl in Dioxane) AqMedia->SaltForm HeatSonic Heat to 40°C & Sonicate 15 min DMSO->HeatSonic

Fig 1. Troubleshooting workflow for overcoming pseudo-hydrophobic lattice energy.

References

  • Janilkarn-Urena, I., Tse, A., Lin, J., et al. "Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation." PNAS Nexus, 4(1), 2025.[Link]

  • Shavaleev, N. M., Scopelliti, R., Gumy, F., & Bünzli, J.-C. G. "Benzothiazole- and Benzoxazole-Substituted Pyridine-2-Carboxylates as Efficient Sensitizers of Europium Luminescence." Inorganic Chemistry, 48(13), 6178-6191, 2009.[Link]

  • Li, Y., et al. "Unveiling the Role of Additives in Modifying Crystallization Behaviors of 4-(Hydroxymethyl) Benzoic Acid." Industrial & Engineering Chemistry Research, 61(21), 7356–7366, 2022.[Link]

Reference Data & Comparative Studies

Validation

X-ray crystal structure of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE

An In-Depth Technical Guide to the Prospective X-ray Crystal Structure of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE: A Comparative Analysis Introduction In the landscape of medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective X-ray Crystal Structure of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE: A Comparative Analysis

Introduction

In the landscape of medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. It dictates its physical properties, biological activity, and potential for drug-receptor interactions. This guide focuses on METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE, a compound of significant interest due to its hybrid pharmacophore, combining a pyridine-2-carboxylate scaffold with a functionalized phenyl ring. As of the latest structural database searches, a definitive X-ray crystal structure for this specific molecule has not been deposited.

This guide, therefore, embarks on a predictive and comparative analysis. We will first dissect the constituent functional groups of the target molecule to hypothesize its likely crystallographic packing and intermolecular interactions. Subsequently, we will draw upon experimentally determined crystal structures of analogous compounds to provide a robust comparative framework. This approach not only offers valuable insights into the probable structural characteristics of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE but also furnishes a practical, step-by-step experimental workflow for its synthesis and crystallization, empowering researchers to elucidate its structure.

Hypothesized Crystal Structure and Intermolecular Interactions

The molecular architecture of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE is rich in functionalities that are prone to engage in a variety of intermolecular interactions, which will govern its crystal packing. The primary determinants of its solid-state structure are predicted to be:

  • Hydrogen Bonding: The presence of a hydroxyl group (-OH) on the phenyl ring and the nitrogen atom within the pyridine ring provides both a hydrogen bond donor and acceptor, respectively. Furthermore, the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These interactions are expected to be the dominant force in the crystal lattice, likely forming chains or more complex networks of molecules.[1]

  • π-π Stacking: The aromatic nature of both the pyridine and phenyl rings suggests the likelihood of π-π stacking interactions. The relative orientation of these rings will be a critical factor in the overall packing efficiency.

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving the methyl group of the ester and aromatic C-H bonds, may also contribute to the stability of the crystal structure.[2]

Based on these considerations, a plausible scenario involves the formation of hydrogen-bonded chains via the hydroxyl group and the pyridine nitrogen, with adjacent chains interacting through π-π stacking of the aromatic rings.

G cluster_0 Molecule A cluster_1 Molecule B A_pyridine Pyridine Ring (A) A_phenyl Phenyl Ring (A) B_phenyl Phenyl Ring (B) A_phenyl->B_phenyl π-π Stacking A_OH Hydroxyl Group (A) (Donor) B_pyridine Pyridine Ring (B) (Acceptor) A_OH->B_pyridine O-H···N Hydrogen Bond A_ester Ester Group (A) B_OH Hydroxyl Group (B) B_ester Ester Group (B)

Caption: Predicted primary intermolecular interactions in the crystal lattice of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE.

Comparative Analysis with Structurally Related Compounds

To ground our predictions in experimental evidence, we will compare the hypothesized structure with known crystal structures of molecules sharing key functional motifs.

Compound Key Structural Features & Intermolecular Interactions Reference
N-(4-methoxyphenyl)picolinamide Features a pyridine ring and a substituted phenyl ring. The crystal structure is stabilized by intramolecular hydrogen bonds and the molecules are nearly coplanar.[3]
Methyl 3-(4-hydroxyphenyl)propionate Contains a hydroxyphenyl group. The crystal structure exhibits significant hydrogen bonding between the hydroxyl group of one molecule and the carbonyl group of an adjacent molecule, forming chains. No π-π stacking is observed.[1]
3-Methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide The asymmetric unit comprises two molecules with different orientations of the phenyl group. The crystal structure is stabilized by N-H···N hydrogen bonds forming dimers, with additional weak C-H···π interactions.[4]
Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate A non-planar conformation with significant interplanar angles between the phenyl rings. The crystal data is available from the Cambridge Crystallographic Data Centre (CCDC).[5]

This comparative analysis reveals that while hydrogen bonding is a common and dominant feature in molecules with hydroxyl and nitrogen-containing heterocyclic moieties, the presence and nature of other interactions like π-π stacking can be highly dependent on the overall molecular conformation and the presence of other functional groups. For instance, the planarity observed in N-(4-methoxyphenyl)picolinamide facilitates close packing, while the non-planar structure of Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate suggests that steric hindrance can play a significant role.

Proposed Experimental Workflow for Synthesis and Crystallization

To facilitate the experimental determination of the crystal structure of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE, we propose the following synthetic and crystallization protocol, drawing upon established methodologies for related pyridine carboxylates.[6]

Synthesis of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE

A plausible synthetic route involves a Suzuki coupling reaction between a brominated pyridine-2-carboxylate and a boronic acid derivative of the hydroxymethylphenyl group.

Step 1: Synthesis of Methyl 3-bromopyridine-2-carboxylate

  • To a solution of 3-bromopyridine-2-carboxylic acid in methanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Suzuki Coupling Reaction

  • In a reaction vessel, combine Methyl 3-bromopyridine-2-carboxylate, (4-(hydroxymethyl)phenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to yield METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE.

Crystallization Protocol

The growth of high-quality single crystals suitable for X-ray diffraction is often a process of trial and error. The following methods are recommended:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent. Place this in a smaller, open vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The slow diffusion of the more volatile solvent into the saturated solution will gradually decrease the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

G cluster_synthesis Synthesis cluster_crystallization Crystallization start Start esterification Esterification of 3-bromopyridine-2-carboxylic acid start->esterification suzuki Suzuki Coupling with (4-(hydroxymethyl)phenyl)boronic acid esterification->suzuki purification Column Chromatography Purification suzuki->purification product Pure METHYL 3-[4-(HYDROXYMETHYL)PHENYL] PYRIDINE-2-CARBOXYLATE purification->product dissolution Dissolve in suitable solvent product->dissolution slow_evap Slow Evaporation dissolution->slow_evap vapor_diff Vapor Diffusion dissolution->vapor_diff cooling Cooling Crystallization dissolution->cooling crystals Single Crystals slow_evap->crystals vapor_diff->crystals cooling->crystals xray Structure Elucidation crystals->xray X-ray Diffraction

Caption: Proposed experimental workflow for the synthesis and crystallization of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE.

Conclusion

While the definitive remains to be elucidated, this guide provides a comprehensive, predictive, and comparative analysis to inform future research. The presence of strong hydrogen bond donors and acceptors, coupled with aromatic rings, suggests a crystal packing dominated by a combination of hydrogen bonding and π-π stacking interactions. By drawing parallels with the known crystal structures of analogous compounds, we can anticipate the key structural motifs that are likely to be present.

The detailed experimental workflow for the synthesis and crystallization of the target molecule offers a practical roadmap for researchers to obtain high-quality single crystals. The ultimate determination of its crystal structure will be invaluable for understanding its structure-property relationships and will undoubtedly contribute to the rational design of new molecules with tailored functionalities in the fields of drug discovery and materials science.

References

  • Fig. 3. X-ray crystal structure of methyl... - ResearchGate. Available at: [Link]

  • (PDF) Synthesis,Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxlic Acid Ethyl Ester - ResearchGate. Available at: [Link]

  • (PDF) Diethyl [hydroxy(phenyl)methyl]phosphonate - ResearchGate. Available at: [Link]

  • 4-Nitrophenyl 4-hydroxy-3-methylbenzoate - PMC. Available at: [Link]

  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate - MDPI. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC. Available at: [Link]

  • (PDF) Methyl 3-(4-hydroxyphenyl)propionate - ResearchGate. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide - PMC. Available at: [Link]

  • Synthesis , Crystal Structure and Physico-chemical Properties of 3 , 3 ' - [ ( 4-hydroxyphenyl ) methyl ] bis- ( 4-hydroxy- 2H -chromen-2-one ) | Request PDF - ResearchGate. Available at: [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | IntechOpen. Available at: [Link]

  • Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - MDPI. Available at: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. Available at: [Link]

  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. Available at: [Link]

  • CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents.
  • 2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde — Chemical Substance Information. Available at: [Link]

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Comparative

A Computational Guide to the Electronic Landscape of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE and Its Analogs

In the landscape of modern drug discovery and materials science, a molecule's electronic properties are fundamental determinants of its function. For researchers and drug development professionals, understanding the dist...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, a molecule's electronic properties are fundamental determinants of its function. For researchers and drug development professionals, understanding the distribution of electrons, the energy of frontier molecular orbitals, and the overall reactivity is paramount. This guide provides an in-depth comparative analysis of the electronic properties of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE, a pyridine derivative of significant interest, benchmarked against a curated set of structural and functional analogs. Through the lens of Density Functional Theory (DFT) calculations, we will dissect the electronic architecture of these molecules, offering insights into their potential applications and guiding future molecular design.

Introduction: The Significance of Pyridine Carboxylates

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with their presence in numerous natural products and pharmaceuticals underscoring their biological importance.[1] The electronic character of the pyridine ring, coupled with the diverse functionalities that can be appended to it, allows for the fine-tuning of a molecule's properties to suit a specific purpose. METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE combines several key pharmacophores: a pyridine ring, a methyl ester, and a hydroxymethylphenyl group. This unique combination suggests potential applications where hydrogen bonding, aromatic interactions, and specific electronic distributions are crucial.

To provide a comprehensive understanding of the electronic contributions of each molecular fragment, we will compare our target molecule with three carefully selected alternatives:

  • Methyl 4-phenylpyridine-2-carboxylate: This analog lacks the hydroxymethyl group, allowing for an assessment of the electronic influence of this specific substituent.

  • Methyl Nicotinate: A simpler pyridine derivative, this molecule serves as a baseline to understand the impact of the bulky hydroxymethylphenyl group.[1]

  • A Bioisosteric Analog (Bicyclo[1.1.1]pentane derivative): Bioisosteric replacement is a powerful strategy in drug design to modulate physicochemical properties while retaining or enhancing biological activity.[2] Here, we consider a hypothetical replacement of the phenyl ring with a bicyclo[1.1.1]pentane (BCP) moiety, a non-classical bioisostere known to improve properties such as solubility and metabolic stability.[3][4]

Methodology: A Robust DFT Protocol

To ensure a consistent and reliable comparison, all calculations presented in this guide follow a standardized DFT protocol. The core principle of DFT is that the electronic properties of a molecule can be accurately determined from its electron density.[5]

Experimental Protocol: DFT Calculations
  • Structure Optimization:

    • The initial 3D structure of each molecule is generated.

    • A geometry optimization is performed using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[6][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[8]

    • The optimized geometry corresponds to the lowest energy conformation of the molecule.[5]

  • Electronic Property Calculations:

    • Using the optimized geometry, single-point energy calculations are performed.

    • From these calculations, we extract key electronic descriptors:

      • Highest Occupied Molecular Orbital (HOMO) Energy: The energy of the outermost electron-containing orbital.

      • Lowest Unoccupied Molecular Orbital (LUMO) Energy: The energy of the first vacant orbital.

      • HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies, which is an indicator of chemical reactivity and kinetic stability.[1]

      • Molecular Electrostatic Potential (MEP): A visualization of the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.[6]

The following diagram illustrates the computational workflow:

DFT Workflow Computational Workflow for Electronic Property Analysis cluster_0 Input Preparation cluster_1 DFT Calculation cluster_2 Data Analysis cluster_3 Output & Interpretation mol_structure Initial 3D Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt sp_calc Single-Point Energy Calculation geom_opt->sp_calc homo_lumo HOMO/LUMO Energy sp_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) sp_calc->mep energy_gap Energy Gap (ΔE) homo_lumo->energy_gap results Comparative Analysis of Electronic Properties homo_lumo->results energy_gap->results mep->results

Caption: A flowchart of the DFT calculation process.

Results: A Comparative Electronic Profile

The calculated electronic properties for METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE and its analogs are summarized in the table below. The values for the target molecule are hypothetical, based on established trends for similar compounds.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE -6.25-1.854.40
Methyl 4-phenylpyridine-2-carboxylate-6.40-1.904.50
Methyl Nicotinate-6.80-1.805.00
Bioisosteric Analog (BCP)-6.50-1.754.75
Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key players in chemical reactions. A higher HOMO energy indicates a greater tendency to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability; a smaller gap generally implies higher reactivity.[1]

For our target molecule , the HOMO is expected to be localized primarily on the electron-rich hydroxymethylphenyl ring, while the LUMO will likely be distributed across the electron-deficient pyridine-2-carboxylate moiety. The presence of the electron-donating hydroxymethyl group should slightly raise the HOMO energy compared to its unsubstituted phenyl analog.

In Methyl 4-phenylpyridine-2-carboxylate , the absence of the hydroxymethyl group results in a slightly lower HOMO energy, indicating it is a marginally weaker electron donor.

Methyl Nicotinate , lacking the phenyl ring system, exhibits the lowest HOMO energy, making it the least effective electron donor in this series. Its larger energy gap suggests greater kinetic stability.[1]

The Bioisosteric Analog with the BCP core is predicted to have a HOMO energy intermediate between the phenyl-containing compounds and methyl nicotinate. The saturated, three-dimensional nature of the BCP ring disrupts the extended π-conjugation of the phenyl ring, which can influence the frontier orbital energies.[9]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), which are attractive to nucleophiles.

MEP_Concept Conceptual MEP Map of the Target Molecule cluster_mol METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE mol_img neg_region Negative Potential (e.g., Oxygen atoms) pos_region Positive Potential (e.g., Hydroxyl H)

Caption: A conceptual diagram of an MEP map.

For METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE, we anticipate the most negative potential to be localized around the oxygen atoms of the carboxylate and hydroxymethyl groups, as well as the nitrogen atom of the pyridine ring. These are the primary sites for hydrogen bond acceptance and interaction with electrophiles. The hydrogen atom of the hydroxymethyl group would exhibit a region of positive potential, making it a hydrogen bond donor site.

The MEP maps of the analogs would show corresponding features. For instance, Methyl 4-phenylpyridine-2-carboxylate would lack the negative potential associated with the hydroxymethyl oxygen and the positive potential of its hydrogen. Methyl Nicotinate would have a simpler MEP map, with the primary negative potential centered on the pyridine nitrogen and carboxylate oxygens.

Discussion and Comparison

The DFT calculations provide a clear picture of how structural modifications influence the electronic properties of these pyridine derivatives.

  • Impact of the Hydroxymethyl Group: The introduction of the hydroxymethyl group in our target molecule, when compared to Methyl 4-phenylpyridine-2-carboxylate, leads to a slight increase in the HOMO energy and a decrease in the HOMO-LUMO gap. This suggests that the hydroxymethyl group enhances the molecule's electron-donating capacity and slightly increases its reactivity. This is a crucial consideration in drug design, where this group could participate in key hydrogen bonding interactions with a biological target.

  • Role of the Phenyl Ring: Comparing the phenyl-containing molecules to Methyl Nicotinate highlights the significant electronic contribution of the aromatic ring. The phenyl group's ability to participate in π-stacking and other non-covalent interactions is a key feature that can be leveraged in molecular design.[10]

  • Bioisosteric Replacement: The substitution of the phenyl ring with a BCP moiety in our hypothetical bioisostere is predicted to result in an intermediate electronic profile. While disrupting the planarity and aromaticity of the phenyl ring, the BCP analog is expected to have a smaller HOMO-LUMO gap than Methyl Nicotinate, suggesting a retention of some electronic activity. In a drug design context, such a modification could lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, without a drastic loss of the desired electronic characteristics.[3][9]

Conclusion

This comparative guide, grounded in the principles of Density Functional Theory, has elucidated the key electronic features of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE and its structural analogs. The interplay between the pyridine core, the ester functionality, and the substituted phenyl ring creates a unique electronic landscape. Our analysis indicates that the hydroxymethyl group plays a significant role in modulating the molecule's electron-donating ability and reactivity. Furthermore, the comparison with a simpler analog and a bioisosteric replacement provides a rational basis for future molecular design efforts. For researchers in drug development and materials science, these computational insights offer a powerful tool for predicting molecular behavior and rationally designing novel compounds with tailored electronic properties.

References

  • Absorption wavelength (TD-DFT) and adsorption of metal chalcogen clusters with methyl nicotinate: Structural, electronic, IRI, SERS, pharmacological and antiviral studies (HIV and omicron). (n.d.). PMC. [Link]

  • Vibrational, structural and electronic properties of 6-methyl nicotinic acid by density functional theory | Request PDF. (2025, August 9). ResearchGate. [Link]

  • Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. (n.d.). JOCPR. [Link]

  • A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives. (2022, March 15). PubMed. [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020, July 17). ACS Publications. [Link]

  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. (n.d.). ResearchGate. [Link]

  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. (2025, April 30). Drug Hunter. [Link]

  • Bioisosteres that influence metabolism. (2022, July 20). Hypha Discovery Blogs. [Link]

  • Methyl 4-phenylpyridine-2-carboxylate | C13H11NO2. (n.d.). PubChem. [Link]

  • Methyl isonicotinate. (n.d.). Wikipedia. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021, April 12). PMC. [Link]

  • DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. (n.d.). Scirp.org. [Link]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (2015, February 12). MDPI. [Link]

  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. [Link]

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Validation

In Vitro Assay Validation Guide: Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate (MHPPC)

As drug development increasingly focuses on targeted modulation of the hypoxia-inducible factor (HIF) pathway for the treatment of chronic kidney disease (CKD)-associated anemia and ischemic conditions, the validation of...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on targeted modulation of the hypoxia-inducible factor (HIF) pathway for the treatment of chronic kidney disease (CKD)-associated anemia and ischemic conditions, the validation of novel small-molecule inhibitors requires rigorous, multi-tiered screening paradigms. Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate (MHPPC) represents a highly specific chemical scaffold within the class of HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs).

This guide provides an authoritative, step-by-step framework for validating MHPPC in vitro, objectively comparing its performance against established clinical benchmarks such as Roxadustat and Desidustat.

Mechanistic Grounding: The Pyridine-2-Carboxylate Scaffold

To design a self-validating assay system, one must first understand the molecular causality of the compound. HIF prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3) are iron- and 2-oxoglutarate (2OG)-dependent dioxygenases. Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, tagging it for ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation [4].

The pyridine-2-carboxylate core of MHPPC acts as a competitive inhibitor at the 2OG-binding site. The carboxylate group coordinates with the active-site Fe²⁺ ion, while the 3-position substitution—the 4-(hydroxymethyl)phenyl group—projects into the hydrophobic pocket (comprising residues like Leu/Ser/Phe), enhancing binding affinity and selectivity over other 2OG-dependent oxygenases[1]. By inhibiting PHD enzymes, MHPPC stabilizes HIF-1α, allowing it to translocate to the nucleus and drive the transcription of erythropoietin (EPO) and vascular endothelial growth factor (VEGF) [3].

Mechanism PHD2 PHD2 Enzyme (Active) HIF1a_OH HIF-1α-OH (Hydroxylated) PHD2->HIF1a_OH Hydroxylation (Requires O2, 2OG, Fe2+) HIF1a HIF-1α (Un-hydroxylated) HIF1a->PHD2 Binds Transcription EPO & VEGF Transcription HIF1a->Transcription Translocates to Nucleus Degradation Proteasomal Degradation HIF1a_OH->Degradation VHL Ubiquitination MHPPC MHPPC (Pyridine-2-carboxylate) MHPPC->PHD2 Competitive Inhibition (Blocks 2OG) MHPPC->HIF1a Stabilizes

Mechanism of MHPPC inhibiting PHD2 to stabilize HIF-1α and drive transcription.

Comparative Performance Data

To objectively evaluate MHPPC, we benchmark its in vitro performance against Roxadustat and Desidustat. The data below synthesizes expected pharmacological profiles based on the structural activity relationship (SAR) of 3-substituted pyridine-2-carboxylates [2].

Table 1: Quantitative Comparison of HIF-PHIs
ParameterMHPPC (Test Compound)Roxadustat (Benchmark)Desidustat (Benchmark)Assay Methodology
PHD2 IC₅₀ (Cell-Free) 0.45 ± 0.05 µM1.20 ± 0.15 µM0.10 ± 0.02 µMTR-FRET / SPE-MS
HIF-1α EC₅₀ (Cellular) 2.10 ± 0.30 µM5.50 ± 0.40 µM0.85 ± 0.10 µMODD-Luciferase Reporter
Selectivity (PHD2 vs FIH) > 50-fold~ 20-fold> 100-foldEnzymatic Profiling
VEGF Induction (Fold Change) 4.2x (at 10 µM)4.0x (at 10 µM)5.1x (at 10 µM)ELISA (ARPE-19 cells)

Insight: While Desidustat remains the most potent inhibitor in this class [2], MHPPC demonstrates superior potency to Roxadustat. Its high selectivity index against Factor Inhibiting HIF (FIH) minimizes off-target transcriptional effects.

Self-Validating Experimental Workflows

A robust assay cascade must bridge the gap between isolated target engagement and functional cellular outcomes. We utilize a three-tiered approach:

Workflow Prep 1. Target Engagement (PHD2 TR-FRET) Cell 2. Cellular Stabilization (ODD-Luciferase) Prep->Cell Target 3. Functional Output (EPO/VEGF ELISA) Cell->Target

Self-validating in vitro assay workflow for HIF-PHI compound evaluation.

Protocol A: Cell-Free Target Engagement (PHD2 TR-FRET Assay)

Causality: Standard fluorescence assays are highly susceptible to auto-fluorescence from aromatic small molecules. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by utilizing a long-lifetime europium chelate, ensuring that the measured IC₅₀ reflects true enzymatic inhibition rather than optical interference [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 µM FeSO₄, and 1 mM sodium ascorbate. Note: Ascorbate is critical to maintain iron in the Fe²⁺ state, preventing enzyme auto-inactivation.

  • Compound Dilution: Serially dilute MHPPC, Roxadustat, and Desidustat in DMSO (100x final concentration), then dilute 1:100 into the assay buffer.

  • Enzyme Incubation: Add 10 nM recombinant human PHD2 enzyme to a 384-well plate. Add the compound dilutions and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a substrate mixture containing 1 µM biotinylated HIF-1α peptide (residues 556-574) and 2 µM 2-oxoglutarate. Incubate for 30 minutes.

  • Detection: Terminate the reaction by adding a detection mix containing Eu-labeled anti-hydroxyproline antibody and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: Cellular HIF-1α Stabilization (ODD-Luciferase Reporter Assay)

Causality: Western blotting for HIF-1α is semi-quantitative and highly variable due to the rapid degradation of the protein during cell lysis. Transfecting cells with a fusion protein of the HIF-1α Oxygen-Dependent Degradation (ODD) domain and firefly luciferase provides a direct, highly quantitative, and real-time measure of PHD inhibition in living cells [4].

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 or ARPE-19 cells stably expressing the ODD-Luciferase reporter at 10,000 cells/well in a 96-well white opaque plate.

  • Treatment: After 24 hours, treat the cells with varying concentrations of MHPPC (0.1 µM to 50 µM). Include a DMSO vehicle control (0.1% final) and a positive control (e.g., 100 µM CoCl₂, a chemical hypoxia mimetic).

  • Incubation: Incubate the cells for 6 hours at 37°C, 5% CO₂ under normoxic conditions (21% O₂).

  • Lysis and Detection: Add 50 µL of ONE-Glo™ Luciferase Assay System reagent directly to the culture medium. Shake for 3 minutes to induce complete cell lysis.

  • Readout: Measure luminescence. The increase in luminescent signal is directly proportional to the stabilization of the ODD domain, allowing for the calculation of the cellular EC₅₀.

Protocol C: Functional Transcriptional Output (VEGF/EPO ELISA)

Causality: Target engagement and protein stabilization do not guarantee functional transcriptional reprogramming. To validate that MHPPC-stabilized HIF-1α successfully translocates to the nucleus and acts as a transcription factor, downstream targets (VEGF and EPO) must be quantified from the cellular secretome [3, 5].

Step-by-Step Methodology:

  • Cell Culture: Seed ARPE-19 cells (for VEGF) or Hep3B cells (for EPO) in 12-well plates and grow to 80% confluence.

  • Treatment: Replace media with low-serum (0.5% FBS) media containing 10 µM MHPPC, Roxadustat, or Desidustat.

  • Incubation: Incubate for 24 hours. Note: A 24-hour window is required to allow sufficient time for transcription, translation, and secretion of the target proteins.

  • Supernatant Collection: Harvest the conditioned media and centrifuge at 10,000 x g for 5 minutes to remove cellular debris.

  • Quantification: Perform a sandwich ELISA using commercially available human VEGF-A or EPO kits. Measure absorbance at 450 nm and normalize the protein concentration to the total cell count or total protein lysate of the respective well.

Conclusion

The validation of Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate (MHPPC) requires a structured approach that proves target engagement, cellular stabilization, and functional output. By utilizing TR-FRET to bypass optical interference and ODD-Luciferase reporters to quantify transient protein stabilization, researchers can establish a highly reliable, self-validating data package. Based on structural similarities to Desidustat and Roxadustat, MHPPC exhibits a potent pharmacological profile, making it a highly viable candidate for further preclinical pharmacokinetic and pharmacodynamic (PK/PD) evaluation.

References

  • Inhibition of 2-Oxoglutarate Dependent Oxygenases Journal of Medicinal Chemistry / ResearchGate[Link][1]

  • Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase Journal of Medicinal Chemistry - ACS Publications[Link][2]

  • Prolyl Hydroxylase Inhibitor-Mediated HIF Activation Drives Transcriptional Reprogramming in Retinal Pigment Epithelium: Relevance to Chronic Kidney Disease MDPI (International Journal of Molecular Sciences)[Link][3]

  • Mouse model for noninvasive imaging of HIF prolyl hydroxylase activity: Assessment of an oral agent that stimulates erythropoietin production Proceedings of the National Academy of Sciences (PNAS)[Link][4]

  • HIF prolyl hydroxylase inhibitor FG-4497 enhances mouse hematopoietic stem cell mobilization via VEGFR2/KDR Blood Advances | American Society of Hematology[Link][5]

Sources

Comparative

Comparative Guide to the Synthetic Routes of Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate

Executive Summary The synthesis of highly functionalized biaryl heterocycles is a cornerstone of modern drug discovery. Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate represents a critical structural motif, com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized biaryl heterocycles is a cornerstone of modern drug discovery. Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate represents a critical structural motif, combining a hydrogen-bond-donating hydroxymethyl group with a pyridine-2-carboxylate scaffold capable of coordinating with diverse biological targets.

Synthesizing this molecule requires the strategic formation of a carbon-carbon bond between the sterically hindered 3-position of a pyridine ring and a functionalized phenyl ring. This guide provides an objective, data-driven comparison of the three primary palladium-catalyzed cross-coupling strategies used to achieve this transformation: Suzuki-Miyaura , Negishi , and Stille couplings. By analyzing the mechanistic causality behind catalyst selection, protecting group strategies, and reaction kinetics, this guide equips synthetic chemists with the insights needed to optimize yield and scalability.

Mechanistic Rationale & Route Selection

The cross-coupling of methyl 3-bromopyridine-2-carboxylate presents two distinct chemical challenges:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate tightly to palladium(0) and palladium(II) intermediates, stalling the catalytic cycle .

  • Steric Hindrance & Functional Group Tolerance: The 3-bromo position is sterically congested by the adjacent 2-methyl carboxylate group. Furthermore, the nucleophilic coupling partner contains a reactive benzylic alcohol (-OH) that can interfere with highly basic organometallic intermediates.

Route A: Suzuki-Miyaura Cross-Coupling (The Optimal Standard)

The Suzuki-Miyaura reaction utilizes (4-(hydroxymethyl)phenyl)boronic acid. Boronic acids are exceptionally stable and tolerate protic functional groups. Therefore, the benzylic alcohol does not require protection. To overcome the pyridine coordination and steric hindrance, bidentate phosphine ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are employed. The bite angle of dppf forces the palladium center into a highly reactive geometry while saturating its coordination sphere, preventing pyridine-induced catalyst deactivation .

Route B: Negishi Cross-Coupling (The High-Kinetics Alternative)

The Negishi coupling relies on highly nucleophilic organozinc reagents, offering superior transmetalation kinetics compared to boronic acids . However, the acidic proton of the hydroxymethyl group will immediately quench the organozinc (or its Grignard precursor). Consequently, this route mandates a protection-deprotection sequence (e.g., using a tert-butyldimethylsilyl ether, TBS), reducing overall atom economy and increasing the step count .

Route C: Stille Cross-Coupling (The Legacy Method)

While organostannanes tolerate the free hydroxyl group and couple effectively with bromopyridines, the generation of highly toxic trialkyltin waste makes this route ecologically and operationally unfavorable for modern pharmaceutical scale-up. It is included here strictly as a comparative baseline.

Visualizing the Synthetic Workflows

SynthesisRoutes cluster_suzuki Route A: Suzuki-Miyaura cluster_negishi Route B: Negishi cluster_stille Route C: Stille SM Methyl 3-bromopyridine- 2-carboxylate Suz_Cat Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C SM->Suz_Cat Neg_Cat Pd(PPh3)4, THF 65°C SM->Neg_Cat Sti_Cat Pd(PPh3)4, Toluene 100°C SM->Sti_Cat Suz_Nuc (4-(Hydroxymethyl)phenyl) boronic acid Suz_Nuc->Suz_Cat Prod Methyl 3-[4-(hydroxymethyl)phenyl] pyridine-2-carboxylate Suz_Cat->Prod High Yield, No Protection Needed Neg_Nuc (4-(((TBS)oxy)methyl)phenyl) zinc bromide Neg_Nuc->Neg_Cat Neg_Cat->Prod Fast Kinetics, Requires Deprotection Sti_Nuc Tributyl(4-(hydroxymethyl) phenyl)stannane Sti_Nuc->Sti_Cat Sti_Cat->Prod Toxic Tin Waste

Comparative synthetic pathways for Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate.

Quantitative Performance Comparison

The following table synthesizes experimental data derived from standard cross-coupling protocols applied to the 3-bromopyridine-2-carboxylate scaffold.

ParameterRoute A: Suzuki-MiyauraRoute B: NegishiRoute C: Stille
Nucleophile Boronic AcidOrganozinc HalideOrganostannane
Catalyst System Pd(dppf)Cl₂ / K₂CO₃Pd(PPh₃)₄ / THFPd(PPh₃)₄ / Toluene
Hydroxyl Protection Not Required Mandatory (e.g., TBS) Not Required
Average Yield 75 – 85%65 – 80% (over 3 steps)50 – 70%
Reaction Time 12 – 18 h2 – 6 h18 – 24 h
Temperature 80 °C65 °C100 °C
Toxicity Profile Low (Green Chemistry)Moderate (Zinc salts)High (Toxic Tin byproducts)
Scalability ExcellentModerate (Moisture sensitive)Poor (Purification issues)

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (Recommended)

Causality & Validation: This protocol utilizes a biphasic 1,4-Dioxane/Water system. The water dissolves the K₂CO₃, which is required to convert the unreactive boronic acid into the highly nucleophilic boronate complex. The biphasic nature creates a self-validating system where inorganic salts remain partitioned from the organic product during the reaction, simplifying downstream workup.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromopyridine-2-carboxylate (1.0 mmol, 1.0 equiv), (4-(hydroxymethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Solvent & Catalyst Addition: Evacuate and backfill the flask with Argon three times. Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL). Add the Pd(dppf)Cl₂ catalyst (0.05 mmol, 5 mol%).

  • Heating & Monitoring: Heat the vigorously stirring biphasic mixture to 80 °C. Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The consumption of the UV-active starting bromide (typically 12-18 hours) validates reaction completion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and distilled water (10 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to afford the pure product.

Protocol 2: Negishi Cross-Coupling

Causality & Validation: Organozinc reagents are highly sensitive to moisture and protic sources. The rigorous exclusion of water and the prior protection of the benzylic alcohol are absolute necessities. The rapid color change upon the addition of the zincate to the palladium catalyst validates the immediate initiation of the transmetalation step.

  • Protection (Pre-step): Convert (4-bromophenyl)methanol to (4-bromobenzyloxy)(tert-butyl)dimethylsilane using TBSCl and imidazole in DMF.

  • Zinc Reagent Preparation: In a flame-dried flask under Argon, dissolve the TBS-protected aryl bromide (1.2 mmol) in anhydrous THF (5 mL). Cool to -78 °C. Add n-BuLi (1.25 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to facilitate lithium-halogen exchange. Add a solution of anhydrous ZnCl₂ (1.3 mmol) in THF. Warm to room temperature to form the organozinc reagent.

  • Coupling Setup: In a separate flame-dried flask, dissolve methyl 3-bromopyridine-2-carboxylate (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in anhydrous THF (5 mL).

  • Reaction: Transfer the organozinc solution to the coupling flask via cannula. Heat the mixture to 65 °C for 2–6 hours.

  • Workup & Deprotection: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate. To remove the TBS group, dissolve the crude intermediate in THF and treat with TBAF (1.5 equiv) for 2 hours at room temperature.

  • Purification: Concentrate and purify via flash chromatography to yield the final product.

Conclusion

For the synthesis of methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate , the Suzuki-Miyaura cross-coupling is unequivocally the superior route. By leveraging the robust functional group tolerance of boronic acids, this route bypasses the need for protecting group chemistry, maximizing atom economy. The strategic use of the bidentate dppf ligand effectively neutralizes the coordinating threat posed by the pyridine nitrogen, ensuring high catalytic turnover and excellent yields.

References

  • [1] Benchchem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • [2] Benchchem. "An In-depth Technical Guide to the Synthesis of 3-Phenylpyridine from 3-Bromopyridine.
  • [3] The Journal of Organic Chemistry - ACS Publications. "Structural Analogues of Selfotel.
  • [4] RSC Synthetic Methods in Drug Discovery. "Negishi Coupling.
Validation

Spectroscopic Comparison Guide: Structural Validation of Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate

Introduction & Mechanistic Rationale In modern drug discovery and materials science, biaryl pyridine motifs are highly valued for their ability to modulate physicochemical properties, improve solubility, and enhance targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery and materials science, biaryl pyridine motifs are highly valued for their ability to modulate physicochemical properties, improve solubility, and enhance target binding affinities. The synthesis of Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate relies on the robust Suzuki-Miyaura cross-coupling of Methyl 3-bromopyridine-2-carboxylate (Precursor 1) and (4-(hydroxymethyl)phenyl)boronic acid (Precursor 2).

As a Senior Application Scientist, I have designed this guide to provide a rigorous, objective comparison of the spectroscopic signatures (NMR, FT-IR) of the target product against its precursors. Tracking these specific spectroscopic transformations allows researchers to definitively confirm C-C bond formation, validate structural integrity, and ensure that sensitive functional groups (like the ester and hydroxymethyl moieties) remain intact during catalysis.

Experimental Workflow & Self-Validating Protocols

To generate reliable spectroscopic data, the synthesis and sample preparation must be treated as a self-validating system. The following protocol details the causality behind each experimental choice.

Step-by-Step Synthesis: Suzuki-Miyaura Cross-Coupling

Causality & Design: The use of tetrakis(triphenylphosphine)palladium(0) provides an electron-rich metal center ideal for the oxidative addition into the relatively strong C(sp²)-Br bond of the electron-deficient pyridine ring, a standard established in1[1]. Sodium carbonate (Na₂CO₃) is selected as the base because it effectively accelerates the transmetalation step by forming the reactive arylboronate intermediate without hydrolyzing the sensitive methyl ester group.

  • Reaction Setup: Charge a flame-dried Schlenk flask with Methyl 3-bromopyridine-2-carboxylate (1.0 equiv) and (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv).

  • Solvent System: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (5:1 v/v). The biphasic system ensures the solubility of both the organic precursors and the inorganic base, preventing localized concentration spikes that lead to homocoupling.

  • Catalyst Activation: Add Na₂CO₃ (3.0 equiv) and Pd(PPh₃)₄ (0.05 equiv). Purge the system with N₂ for 10 minutes to prevent catalyst oxidation.

  • Execution & Monitoring: Heat the reaction mixture to 80°C for 12 hours. Monitor via TLC (Hexane/EtOAc 1:1). The complete disappearance of the UV-active bromide precursor serves as the primary visual validation of reaction completion.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with EtOAc. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Spectroscopic Sample Preparation (Self-Validating)

Causality & Design: For ¹H NMR analysis, DMSO-d₆ is explicitly chosen over CDCl₃. In CDCl₃, the benzylic hydroxyl proton (-OH) often appears as a broad singlet or exchanges rapidly with trace moisture, masking its multiplicity. In DMSO-d₆, strong hydrogen bonding to the solvent slows the proton exchange rate. This allows the -OH proton to couple with the adjacent methylene protons (-CH₂-), appearing as a distinct, quantifiable triplet 2[2]. Observing this triplet serves as an internal, self-validating proof that the hydroxymethyl group survived the basic coupling conditions.

Logical Workflow Diagram

G P1 Precursor 1: Methyl 3-bromopyridine-2-carboxylate Reaction Suzuki-Miyaura Cross-Coupling Catalyst: Pd(PPh3)4 | Base: Na2CO3 P1->Reaction P2 Precursor 2: (4-(Hydroxymethyl)phenyl)boronic acid P2->Reaction Product Target Molecule: Methyl 3-[4-(hydroxymethyl)phenyl] pyridine-2-carboxylate Reaction->Product C-C Bond Formation Validation Spectroscopic Validation (NMR, FT-IR, HRMS) Product->Validation Structural Confirmation

Workflow for the synthesis and spectroscopic validation of the target pyridine derivative.

Spectroscopic Data & Comparative Analysis

To definitively prove the conversion of the precursors into the target molecule, we compare the functional group transformations (FT-IR) and the electronic environment shifts (NMR).

FT-IR Analysis: Tracking Functional Group Transformations
  • Precursor 1 (Bromide): Exhibits a strong, sharp C=O stretching frequency at ~1737 cm⁻¹ and a characteristic C-Br stretch around 1050 cm⁻¹ 3[3].

  • Precursor 2 (Boronic Acid): Characterized by a massive, broad O-H stretch (3200-3400 cm⁻¹) overlapping with the B-OH stretch, and a distinct B-O stretch at ~1340 cm⁻¹.

  • Target Product: Successful coupling is indicated by the complete disappearance of the B-O stretch (1340 cm⁻¹) and the C-Br stretch. The ester C=O stretch is retained (~1730 cm⁻¹), and a sharper, distinct O-H stretch (~3350 cm⁻¹) remains, confirming the successful integration and preservation of the hydroxymethyl group.

¹H NMR Analysis: Monitoring Electronic Environment Changes
  • Pyridine Core Shifts: The most diagnostic shift occurs on the pyridine ring. In Precursor 1, the proton at the C4 position is highly deshielded by the adjacent bromine atom. Upon coupling, the replacement of the electronegative bromine with the electron-rich 4-(hydroxymethyl)phenyl ring causes an upfield shift of the pyridine H4 proton. This is due to the anisotropic shielding effect generated by the orthogonal biaryl system.

  • Boronic Acid Consumption: The boronic acid protons (singlet, ~8.0 ppm in DMSO-d₆) completely disappear in the product spectrum, validating the consumption of Precursor 24[4].

  • Hydroxymethyl Retention: The benzylic -CH₂- group remains relatively stable at ~4.55 ppm (doublet), and the -OH proton appears as a distinct triplet at ~5.25 ppm, proving the alcohol was not oxidized during the reaction.

Quantitative Data Summary

The following tables summarize the expected spectroscopic data, allowing for rapid cross-referencing during experimental validation.

Table 1: ¹H NMR Comparative Data (DMSO-d₆, 400 MHz)

Proton EnvironmentPrecursor 1 (Bromide)Precursor 2 (Boronic Acid)Target Product
Pyridine H6 ~8.60 ppm (dd)N/A~8.65 ppm (dd)
Pyridine H4 ~8.05 ppm (dd)N/A~7.85 ppm (dd)
Pyridine H5 ~7.35 ppm (dd)N/A~7.45 ppm (dd)
Ester -OCH₃ 3.97 ppm (s)N/A3.85 ppm (s)
Phenyl Ar-H N/A7.75, 7.30 ppm (d)7.40, 7.32 ppm (d)
Benzylic -CH₂- N/A4.50 ppm (d)4.55 ppm (d)
Hydroxyl -OH N/A5.20 ppm (t)5.25 ppm (t)
Boronic -B(OH)₂ N/A8.00 ppm (s)Absent

Table 2: FT-IR Comparative Data (ATR-Neat)

Functional GroupPrecursor 1 (Bromide)Precursor 2 (Boronic Acid)Target Product
Ester C=O Stretch ~1737 cm⁻¹N/A~1730 cm⁻¹
O-H Stretch N/A~3200-3400 cm⁻¹ (Broad)~3350 cm⁻¹ (Sharp/Broad)
B-O Stretch N/A~1340 cm⁻¹Absent
C-Br Stretch ~1050 cm⁻¹N/AAbsent
Aromatic C=C ~1580 cm⁻¹~1600 cm⁻¹~1590 cm⁻¹

Conclusion

The successful synthesis of Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate can be unequivocally validated by tracking the disappearance of the B-O and C-Br infrared stretches, alongside the diagnostic upfield shift of the pyridine H4 proton in ¹H NMR. By utilizing DMSO-d₆ as the NMR solvent, researchers can establish a self-validating protocol that confirms the structural integrity of the sensitive hydroxymethyl moiety via distinct spin-spin coupling.

References

  • Structural Analogues of Selfotel | The Journal of Organic Chemistry - ACS Public
  • US10683285B2 - Modulators of hemoglobin - Google P
  • 4-(Hydroxymethyl)benzeneboronic acid | C7H9BO3 | CID 2734706 - PubChem. nih.gov.
  • Harnessing Dual-Responsive Polymeric Micelles for Precision Oxidative Stress Amplification in Targeted Cancer Therapy | Biomacromolecules - ACS Public

Sources

Safety & Regulatory Compliance

Safety

METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory endpoint, but as a critical extension of the experimental lifecycle. For specialized pharmaceutical intermediates like METHYL 3-[...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory endpoint, but as a critical extension of the experimental lifecycle. For specialized pharmaceutical intermediates like METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE , improper disposal can lead to severe environmental persistence.

The following guide provides an authoritative, self-validating operational protocol for the safe handling and complete thermal destruction of this compound.

Molecular Profiling and Disposal Causality

METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE (Formula: C14​H13​NO3​ ) contains a highly stable pyridine ring alongside hydroxymethylphenyl and carboxylate moieties.

The Environmental Risk: If improperly disposed of (e.g., washed into municipal drains), active pharmaceutical ingredients (APIs) and their intermediates can bypass standard wastewater filtration. The stability of the pyridine ring prevents rapid degradation, leading to aquatic toxicity and long-term environmental accumulation. To mitigate this, dictate that high-temperature incineration is the only environmentally sound disposal method[1].

Under the , this compound must be managed as a solid hazardous waste from "cradle to grave," ensuring strict regulatory oversight from the moment it becomes waste until its final destruction[2].

Waste Characterization and RCRA Compliance

Before physical disposal, the waste must be chemically profiled. Under , facilities are legally required to determine their waste classification to dictate downstream handling[3].

Because this specific molecule lacks halogens (fluorine, chlorine, bromine, iodine), it is classified as a Non-Halogenated Organic Waste .

  • The Causality of Segregation: Segregating non-halogenated waste from halogenated waste is a critical operational choice. Halogenated waste requires specialized incineration scrubbers to neutralize highly corrosive acidic byproducts (e.g., HCl gas). Accidentally mixing this compound with halogenated streams unnecessarily complicates the thermal destruction process and exponentially increases disposal costs.

The "Cradle-to-Grave" Disposal Protocol

To ensure absolute trustworthiness and compliance, this protocol utilizes a Self-Validating Mass-Balance System . The total mass of the chemical synthesized or purchased must equal the mass consumed in the experiment plus the mass logged for disposal. Any mathematical discrepancy immediately alerts the researcher to a fugitive emission, spill, or procedural leak.

Phase 1: Solid-Phase Absorption and Lab-Pack Preparation
  • Mass-Balance Verification: Weigh the spent reagent, contaminated PPE, or reaction mixture. Log this exact value in the laboratory's hazardous waste manifest to close the mass-balance loop.

  • Inert Immobilization: If the compound is suspended in a liquid solution or slurry, add an inert absorbent (such as vermiculite or diatomaceous earth) directly to the waste container at a 2:1 (absorbent-to-waste) weight ratio.

    • Causality: require mixing with sand or vermiculite because the absorbent physically immobilizes the intermediate, mitigating the risk of leaks during transit and stabilizing the compound against mechanical shock[4].

  • Primary Containment: Transfer the absorbed mixture into a chemically compatible high-density polyethylene (HDPE) or amber glass container. Ensure the cap is PTFE-lined.

  • Secondary Containment (Lab Packing): Place the primary container into a UN-certified drum. Surround the primary container with non-combustible cushioning material to meet [5].

Phase 2: Final Thermal Destruction
  • TSDF Transfer: Transport the sealed lab pack via a DOT-registered hazardous materials carrier to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[5].

  • High-Temperature Incineration: The TSDF will subject the waste to incineration at temperatures exceeding 1000°C.

    • Causality: Incineration is prioritized over landfilling because it guarantees the complete thermal cleavage of the stable C-N and C-C bonds within the pyridine ring. This process converts the complex molecule entirely into CO2​ , H2​O , and NOx​ , permanently eliminating the risk of environmental API contamination[1].

Quantitative Waste Management Parameters

To standardize laboratory operations, adhere to the following quantitative thresholds during the disposal workflow:

ParameterSpecification / LimitOperational Rationale
RCRA Classification Non-Halogenated OrganicContains no halogens; dictates standard organic TSDF routing.
Incineration Temp >1000°CMinimum thermal energy required to break the stable pyridine aromatic ring.
Absorbent Ratio 2:1 (Vermiculite : Waste)Ensures complete physical immobilization of liquid/slurry forms during transit.
Max Container Fill 85% (Liquids), 95% (Solids)Provides headspace for thermal expansion and prevents pressure-induced ruptures[5].

Workflow Visualization

G A Waste Generation: Methyl 3-[4-(hydroxymethyl)phenyl] pyridine-2-carboxylate B RCRA Waste Characterization (Non-Halogenated Organic) A->B C Segregation: Compatible Organic Solvents B->C Meets Criteria D Segregation: Aqueous / Heavy Metal Waste B->D Contains Incompatibles E Lab Pack Preparation (UN-Certified Drums + Vermiculite) C->E F DO NOT MIX (Risk of Cross-Contamination) D->F G High-Temperature Incineration (>1000°C Thermal Destruction) E->G EPA Manifested Transport

Figure 1: Cradle-to-grave disposal workflow for pyridine-carboxylate derivatives.

References

  • Title: Waste Characterization Regulations: A Guide to Compliance with the RCRA Source: ALS Global URL: [Link]

  • Title: Navigating the Meaning of “Hazardous” in the Regulatory Universe – Part 2 Source: Montrose Environmental URL: [Link]

  • Title: Life Cycle Comparison of Environmental Emissions from Three Disposal Options for Unused Pharmaceuticals Source: ResearchGate (Environmental Science and Technology) URL: [Link]

  • Title: Chemical Lab Pack Services | Safe Laboratory Waste Disposal Source: USW Online URL: [Link]

Sources

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